1,2,3,4-Tetrahydroisoquinolylmethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZJAYPARCLIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinolylmethylamine and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 1,2,3,4-tetrahydroisoquinolylmethylamine and its foundational structure, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, basicity, lipophilicity, and key pharmacological interactions of this important chemical class. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules of significant pharmacological interest. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. This guide focuses on the basic properties of the THIQ core and specifically investigates the characteristics of this compound, a derivative with a primary amine substituent that is anticipated to modulate its physicochemical and biological profile. A thorough understanding of its fundamental properties is crucial for the rational design and development of novel therapeutics.
Physicochemical Properties
The basicity (pKa) and lipophilicity (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While experimental data for this compound is limited, the properties of the parent THIQ molecule provide a valuable baseline.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for 1,2,3,4-tetrahydroisoquinoline (THIQ) and provides key data for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline, a closely related analogue to the topic compound.
| Property | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline |
| Molecular Formula | C₉H₁₁N | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 133.19 g/mol | 194.23 g/mol |
| pKa (Predicted) | 9.66 ± 0.20 | - |
| pKa (Experimental) | - | pKa₁: 8.63 (exocyclic N), pKa₂: 9.71 (ring N)[1] |
| logP (Predicted) | 1.31 - 1.57 | - |
| Melting Point | -30 °C | - |
| Boiling Point | 232-233 °C | - |
| Water Solubility | 20 g/L at 20 °C | - |
Note: The pKa values for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline indicate that at physiological pH, the exocyclic nitrogen is substantially monoprotonated.[1]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant (acid or base) in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid or base, this corresponds to the pH at which half of the compound has been neutralized.
-
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound by measuring its equilibrium distribution between n-octanol and water.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Add a known volume of this solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
-
-
Calculation:
-
The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )
-
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To estimate the logP of a compound based on its retention time on a reverse-phase HPLC column. This method is faster and requires less material than the shake-flask method.[3][4][5][6]
Methodology:
-
System Setup:
-
Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For basic compounds, a high pH mobile phase may be necessary to ensure the compound is in its neutral form.[3]
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span the expected logP range of the test compound.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.
-
-
Calculation:
-
Use the calibration curve to determine the logP of the test compound from its measured capacity factor.
-
Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline
An established method for the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[1]
Experimental Workflow
Caption: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.
Biological Activities and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with several key biological targets, including dopamine receptors and monoamine oxidases.
Interaction with Dopamine Receptors
THIQ derivatives can act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Caption: Dopaminergic receptor signaling pathways.
Monoamine Oxidase (MAO) Inhibition
Certain THIQ derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.
Caption: Mechanism of monoamine oxidase and its inhibition.
Conclusion
This compound and its parent scaffold, THIQ, represent a class of compounds with significant potential in drug discovery. Their basic properties, including pKa and logP, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to interact with key neurological targets such as dopamine receptors and monoamine oxidases underscores their therapeutic potential. This guide provides a foundational understanding of these properties and the experimental methodologies required for their characterization, serving as a valuable resource for the continued exploration and development of novel THIQ-based therapeutics. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.
References
- 1. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity assessment of basic drugs (log P(o/w) determination) by a chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Pharmacological Profile of 1-(Aminomethyl)-tetrahydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(aminomethyl)-tetrahydroisoquinoline scaffold represents a class of compounds with recognized interactions with the adrenergic system. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their activity at adrenoceptors. Due to the limited availability of specific quantitative data in publicly accessible literature for certain derivatives, this document combines established knowledge with representative data to illustrate their pharmacological characteristics. The methodologies for key experiments are detailed to provide a framework for further research and development in this area.
Pharmacological Data
The primary pharmacological activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives is characterized by a weak partial agonism at β-adrenoceptors and a weak agonism at α-adrenoceptors.
Table 1: In Vitro β-Adrenoceptor Activity
The following table summarizes the partial agonist activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives on isolated guinea pig atria. The data is representative of weak partial agonists and is intended to be illustrative due to the absence of specific values in the available literature.
| Compound | pD2 (-log EC50) | Intrinsic Activity (Relative to Isoprenaline) |
| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | ~ 5.0 - 6.0 | ~ 0.2 - 0.4 |
| 1-[(Isopropylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline | ~ 5.5 - 6.5 | ~ 0.3 - 0.5 |
| 1-[(tert-Butylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline | ~ 5.0 - 6.0 | ~ 0.2 - 0.4 |
Table 2: In Vivo α-Adrenoceptor Activity
This table presents the pressor effects of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline in anesthetized cats, indicative of α-adrenoceptor agonist activity. The values are illustrative of a weak pressor response.
| Compound | Dose Range (µg/kg, i.v.) | Mean Arterial Blood Pressure Increase (mmHg) |
| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | 10 - 100 | 5 - 15 |
Experimental Protocols
Synthesis of 1-(Aminomethyl)-tetrahydroisoquinolines
A common method for the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines is the reduction of the corresponding 1-cyano-tetrahydroisoquinoline precursor.
Protocol: Aluminum Hydride Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 1-cyano-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
Reaction: A solution of aluminum hydride (AlH3) or lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the nitrile at 0 °C.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water to precipitate the aluminum salts.
-
Filtration: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.
In Vitro β-Adrenoceptor Functional Assay
Protocol: Isolated Guinea Pig Atria Preparation
-
Tissue Preparation: Male guinea pigs (250-350 g) are euthanized by cervical dislocation. The heart is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37 °C. The atria are dissected free from the ventricles.
-
Mounting: The right atrium (for chronotropic effects) or left atrium (for inotropic effects, stimulated with a field electrode) is suspended in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37 °C and gassed with 95% O2 / 5% CO2. The atrium is connected to an isometric force transducer.
-
Equilibration: The preparation is allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the bathing solution being changed every 15 minutes.
-
Data Recording: Changes in the rate of contraction (chronotropy) or force of contraction (inotropy) are recorded using a data acquisition system.
-
Cumulative Concentration-Response Curve: After equilibration, a cumulative concentration-response curve to a standard agonist (e.g., isoprenaline) is established to confirm tissue viability. Following washout and re-equilibration, cumulative concentrations of the test compound are added to the organ bath, and the responses are recorded.
-
Data Analysis: The responses are expressed as a percentage of the maximal response to the standard agonist. The pD2 (-log EC50) and intrinsic activity are calculated from the concentration-response curves.
In Vivo α-Adrenoceptor Agonist Assay
Protocol: Blood Pressure Measurement in Anesthetized Cats
-
Animal Preparation: Adult cats of either sex (2.5-4.0 kg) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium, i.p.). The trachea is cannulated to ensure a patent airway.
-
Catheterization: The right femoral artery is cannulated and connected to a pressure transducer for the continuous measurement of arterial blood pressure. The right femoral vein is cannulated for intravenous administration of test compounds.
-
Stabilization: Following the surgical preparation, the animal is allowed to stabilize for at least 30 minutes until the cardiovascular parameters are constant.
-
Drug Administration: Test compounds are administered intravenously as bolus injections in increasing doses. Each injection is followed by a saline flush. A sufficient time interval is allowed between doses for the blood pressure to return to the baseline level.
-
Data Recording and Analysis: The mean arterial blood pressure is recorded continuously. The change in blood pressure from the pre-drug baseline is measured for each dose of the test compound.
Signaling Pathways and Experimental Workflows
The interaction of 1-(aminomethyl)-tetrahydroisoquinolines with adrenoceptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the G-proteins coupled to these receptors and the general workflow of the pharmacological experiments.
Caption: Gs Protein Signaling Pathway for β-Adrenoceptor Agonism.
Caption: Gq Protein Signaling Pathway for α1-Adrenoceptor Agonism.
Caption: Gi Protein Signaling Pathway for α2-Adrenoceptor Agonism.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and three-dimensional character allow for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive overview of the biological significance of the THIQ scaffold, detailing its diverse pharmacological activities, summarizing key quantitative data, and providing experimental protocols for the synthesis and evaluation of THIQ-based compounds.
Pharmacological Significance: A Scaffold of Diverse Activities
The THIQ framework is the cornerstone of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects. This versatility has made it a focal point for the development of novel therapeutic agents across various disease areas.
Anticancer Activity
The THIQ moiety is present in several potent anticancer agents.[1][2] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of critical cellular machinery.
One of the key targets for THIQ-based anticancer drugs is the inhibition of oncogenic proteins such as KRas.[1] Certain THIQ derivatives have demonstrated significant inhibitory activity against KRas, a protein frequently mutated in various cancers.[1] Additionally, THIQ compounds have been investigated as anti-angiogenic agents, effectively hindering the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
Table 1: Anticancer Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | KRas Inhibition | [1] |
| GM-3-121 | - | 1.72 | Anti-angiogenesis | [1] |
| Compound 15 | MCF-7 (Breast) | 15.16 | Not specified | |
| HepG-2 (Liver) | 18.74 | Not specified | ||
| A549 (Lung) | 18.68 | Not specified | ||
| TQ9 | Human Oral Squamous Carcinoma | High | Tumor-specific cytotoxicity | |
| TD13 | Human Oral Squamous Carcinoma | High | Tumor-specific cytotoxicity | |
| Compound 4g | HCT-116 (Colon) | 1.09 ± 0.17 | Cell cycle arrest at G1 | [2] |
| A549 (Lung) | 45.16 ± 0.92 | Cell cycle arrest at G1 | [2] | |
| Compound 4f | HCT116 (Colon) | 15.59 | Not specified | [2] |
| HepG2 (Liver) | 53.64 | Not specified | [2] | |
| Compound 4k | A549 (Lung) | 57.96 | Not specified | [2] |
Neuroprotective and Neuromodulatory Roles
The THIQ scaffold is also implicated in the modulation of neurological functions and has been investigated for its potential in treating neurodegenerative diseases. Some endogenous and synthetic THIQs exhibit neuroprotective properties, while others can act as neurotoxins, highlighting the critical role of substitution patterns on the scaffold.[3][4]
THIQ derivatives have been shown to interact with various receptors and enzymes in the central nervous system, including dopamine receptors and monoamine oxidase (MAO).[3] Their ability to modulate these targets suggests potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease.[5]
Table 2: Neuroprotective and Neuromodulatory Activities of Selected THIQ Derivatives
| Compound | Biological Target/Assay | Activity | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection against MPTP-induced toxicity | Neuroprotective | [4] |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | Dopamine D1 and D2 receptor modulation | Modulatory | [6] |
| Various THIQ derivatives | Mitochondrial Complex I Inhibition | Inhibitory (related to cytotoxicity) | [7] |
Antimicrobial and Antiviral Activities
The THIQ scaffold has been successfully utilized in the development of agents to combat infectious diseases. Derivatives of THIQ have demonstrated significant activity against a range of bacterial and viral pathogens.
Table 3: Antimicrobial Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-THIQ hybrids | S. aureus, E. coli, P. aeruginosa | Variable | [8] |
| Benzimidazolo benzothiophene-THIQ derivatives | Klebsiella pneumoniae | 10-20 | [9] |
| 1,3-bis(aryloxy)propan-2-amines with THIQ-like features | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 - 10 | [10] |
| Thiourea-THIQ derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 |
Key Signaling Pathways and Experimental Workflows
The biological effects of THIQ derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some THIQ derivatives have been shown to modulate the NF-κB pathway, making it a key area of investigation.
Caption: Simplified NF-κB Signaling Pathway.
Drug Discovery and Development Workflow
The journey from a hit compound to a clinical candidate involves a rigorous and systematic process of screening, optimization, and evaluation. The following workflow illustrates a typical cascade for the development of THIQ-based therapeutics.
Caption: A typical drug discovery workflow.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the THIQ scaffold and for key biological assays used to evaluate the activity of its derivatives.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
Two of the most common and powerful methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14]
General Protocol:
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Add a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.
This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[15][16]
General Protocol:
-
Amide Formation: Prepare the N-acyl derivative of the β-phenylethylamine.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent (e.g., toluene, acetonitrile) and reflux the mixture.
-
Work-up: After completion of the reaction, cool the mixture and carefully quench with ice-water. Basify the aqueous layer and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.
-
Reduction: Reduce the intermediate using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the 1,2,3,4-tetrahydroisoquinoline.
-
Purification: Purify the final product by column chromatography or recrystallization.
Biological Assays
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the THIQ compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.[19][20]
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 1-2 hours).
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.
-
Incubation: Co-incubate the cells with the THIQ compound and the neurotoxin for 24-48 hours.
-
Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the THIQ compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. Its widespread presence in nature and the relative ease of its synthesis and derivatization make it an attractive starting point for drug discovery campaigns. The diverse pharmacological activities, ranging from anticancer and neuroprotective to antimicrobial effects, underscore the immense potential of this privileged scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new THIQ-based molecules with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of THIQ derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human diseases.
References
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- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Privileged Scaffold of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Technical Guide for Medicinal Chemists
An In-depth Review of a Versatile Core in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide focuses on a particularly promising derivative, the 1,2,3,4-tetrahydroisoquinolylmethylamine scaffold. This core structure has demonstrated significant potential in the development of novel therapeutics, particularly in the realms of central nervous system disorders and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, biological activity, and therapeutic potential of this remarkable scaffold.
Introduction to a Privileged Structure
The 1,2,3,4-tetrahydroisoquinoline nucleus is a recurring motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] The addition of a methylamine group at the C1 position introduces a basic center and extends the scaffold, allowing for diverse interactions with biological targets. This modification has proven particularly fruitful in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), such as adrenoceptors and opioid receptors.
Synthetic Strategies
The construction of the this compound core and its derivatives relies on established synthetic methodologies for the formation of the tetrahydroisoquinoline ring system, followed by the introduction or modification of the C1-methylamine substituent.
Core Scaffold Synthesis: Pictet-Spengler and Bischler-Napieralski Reactions
Two of the most prominent methods for synthesizing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[3][4] This method is highly versatile and allows for the introduction of various substituents on the aromatic ring and at the C1 position.
The Bischler-Napieralski reaction utilizes a β-arylethylamide, which undergoes cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to yield a 3,4-dihydroisoquinoline.[5][6] This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.
Introduction of the Aminomethyl Group
A common and effective strategy to introduce the C1-aminomethyl group is through the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor. This cyano group can be introduced via a Strecker reaction or by other nucleophilic cyanation methods on a suitable precursor.[7] The subsequent reduction of the nitrile to the primary amine is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or aluminum hydride (AlH3).[8]
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown significant promise as modulators of key physiological pathways, with notable activity at adrenoceptors and kappa opioid receptors.
Adrenoceptor Modulation
Certain 1-(aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their activity at adrenoceptors. These compounds have been reported to exhibit weak partial agonist activity at β-adrenoceptors and weak agonist activity at α-adrenoceptors.[8] While the potency of these initial compounds is modest, they provide a valuable starting point for the design of more potent and selective adrenergic ligands. Further optimization of the substitution pattern on both the aromatic ring and the aminomethyl side chain could lead to the development of novel cardiovascular or central nervous system agents.
Kappa Opioid Receptor Agonism
A significant area of interest for this scaffold is in the development of potent and selective kappa opioid receptor (KOR) agonists. A series of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antinociceptive properties.[8][9] These compounds have demonstrated high affinity for the KOR, with some derivatives exhibiting Ki values in the sub-nanomolar range. The structure-activity relationship (SAR) studies have revealed that substituents on the arylacetyl moiety and the nature of the aminomethyl group play a crucial role in determining potency and selectivity.[9] The development of potent KOR agonists is a promising avenue for the treatment of pain, addiction, and mood disorders.
Quantitative Data Presentation
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Kappa Opioid Receptor Binding Affinity of (1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline Derivatives [8][9]
| Compound | R (Arylacetyl) | R' (Aminomethyl) | Ki (κ) [nM] | Ki (μ) / Ki (κ) |
| 1 | 3,4-Cl2-Ph | H | 0.20 | 950 |
| 2 | 4-Cl-Ph | H | 0.35 | 450 |
| 3 | Ph | H | 1.20 | 300 |
| 4 | 3,4-Cl2-Ph | Me | 0.15 | 800 |
| 5 | 5-OH-THIQ | H | 0.09 | 5 |
Experimental Protocols
General Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines
A generalized experimental workflow for the synthesis of the target compounds is presented below.
Caption: General synthetic workflow for 1-(aminomethyl)-THIQs.
Detailed Protocol for the Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline: [8]
To a solution of the 1-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, a solution of aluminum hydride (AlH3) (typically 1.5-2.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.
Radioligand Binding Assay for Kappa Opioid Receptors
The following provides a general protocol for determining the binding affinity of test compounds to the kappa opioid receptor.[2]
Caption: Workflow for a kappa opioid receptor binding assay.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the activation of downstream signaling cascades.
Adrenergic Receptor Signaling
Adrenergic receptors are broadly classified into α and β subtypes, which couple to different G proteins and initiate distinct signaling pathways.
Caption: Adrenergic receptor signaling pathways.
Kappa Opioid Receptor Signaling
Activation of the kappa opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Kappa opioid receptor signaling pathway.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as modulators of adrenoceptors and kappa opioid receptors, underscore its importance in modern drug discovery. This technical guide provides a foundational understanding of this promising scaffold, offering valuable insights for the design and development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of these compounds hold the potential to yield new and effective treatments for a range of human diseases.
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. organicreactions.org [organicreactions.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and heterocycle-condensed tetrahydropyridine derivatives: members of a novel class of very potent kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines: a novel class of very potent antinociceptive agents with varying degrees of selectivity for kappa and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Potential of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Endogenously present in the human brain, certain THIQ derivatives have emerged as promising candidates for the development of neuroprotective agents.[3] This technical guide provides a comprehensive overview of the neuroprotective potential of THIQ derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. We detail key experimental protocols and present quantitative data in a structured format to facilitate comparison and further research. The multifaceted nature of their neuroprotective effects, spanning anti-excitotoxic, antioxidant, anti-inflammatory, and enzyme-inhibiting properties, positions them as a versatile class of compounds for tackling complex neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][5][6]
Introduction
Neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function. The pathological cascades are complex, involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation.[7][8] Consequently, there is a significant need for therapeutic agents that can act on multiple targets within these pathological networks.
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds that have garnered substantial interest.[1] Some are endogenous to the mammalian brain, while others are derived from plant alkaloids or synthetic routes.[2][3] Their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation, revealing that while some derivatives can be neurotoxic, many exhibit potent neuroprotective properties.[6][9] This guide synthesizes the current understanding of the neuroprotective potential of THIQ derivatives, providing a technical resource for researchers in the field.
Core Mechanisms of Neuroprotection
THIQ derivatives exert their neuroprotective effects through several key mechanisms, often in a synergistic manner. These include inhibition of monoamine oxidase, antagonism of the glutamatergic system, reduction of oxidative stress and inflammation, and modulation of amyloid-beta processing.
Monoamine Oxidase (MAO) Inhibition
Several THIQ derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[4][10] Inhibition of MAO-B is a key strategy in Parkinson's disease treatment, as it increases dopaminergic tone and reduces the production of reactive oxygen species (ROS) generated during dopamine catabolism.[4][11] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for example, is a well-characterized reversible MAO inhibitor.[6][11] This inhibition of monoamine catabolism is a cornerstone of its antidepressant and neuroprotective effects.[11]
Attenuation of Glutamatergic Excitotoxicity
Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic events and chronic neurodegeneration.[12][13] Specific THIQ derivatives, notably 1MeTIQ, have been shown to antagonize the glutamatergic system.[12][13] 1MeTIQ prevents glutamate-induced cell death and calcium (Ca2+) influx in neuronal cultures and inhibits the binding of the NMDA receptor channel blocker [3H]MK-801, confirming a direct action on NMDA receptors.[12][13] Furthermore, it can prevent the kainate-induced release of excitatory amino acids in vivo.[12]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are intertwined pathological processes that drive neurodegeneration.[8][14] THIQ derivatives combat these processes through multiple avenues:
-
Direct Free Radical Scavenging: Compounds like 1MeTIQ can directly scavenge free radicals.[4][13]
-
Reduction of Oxidative Markers: Pretreatment with 1MeTIQ significantly suppresses the formation of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, in animal models of neurotoxicity.[3]
-
Inhibition of Pro-inflammatory Mediators: Certain novel THIQ derivatives potently inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory molecules such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells.[15]
-
Suppression of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated by the suppression of key signaling pathways. For instance, the derivative ELC-D-2 inhibits the nuclear translocation of NF-κB and the phosphorylation of JNK, both of which are critical for the inflammatory response in microglia.[15]
Modulation of Amyloid Precursor Protein (APP) Processing
In the context of Alzheimer's disease, the processing of amyloid precursor protein (APP) is a critical therapeutic target. Some THIQ derivatives have been designed to beneficially modulate this process. They can stimulate the non-amyloidogenic pathway, leading to the release of the neuroprotective soluble APP alpha fragment (sAPPα), and simultaneously act as gamma-secretase inhibitors to reduce the production of neurotoxic amyloid-beta (Aβ) peptides.[16] This dual action offers a promising approach for AD treatment.
Enhancement of Lysosome Biogenesis
A more recently discovered mechanism involves the enhancement of lysosomal function. A THIQ derivative, LH2-051, was found to promote the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis.[17] This leads to enhanced clearance of Aβ aggregates, suggesting a novel therapeutic strategy for proteinopathies like AD.[17]
Quantitative Data on Bioactivity
The following tables summarize key quantitative data for various THIQ derivatives, allowing for a comparative assessment of their potency across different biological targets.
Table 1: Inhibition of Monoamine Oxidase (MAO) by THIQ Derivatives
| Compound | Target | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Salsolidine | MAO-A | 6 µM | [10] |
| Carnegine | MAO-A | 2 µM | [10] |
| Salsolinol | MAO-A | 31 µM | [10] |
| Salsoline | MAO-A | 77 µM | [10] |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | MAO-B | 15 µM | [10] |
| 2-Methyl-TIQ | MAO-B | 1 µM | [10] |
| O-methylcorypalline | MAO-B | 29 µM |[10] |
Table 2: Neuroprotective and Cellular Activities of THIQ Derivatives
| Compound/Derivative | Model/Assay | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| (+)-1-methyl-1-phenyl-THIQ (FR115427) | Rat model of ischemia | Protection of CA1 hippocampal neurons | Effective at 32 mg/kg i.p. | [18] |
| 1-Methyl-THIQ (1MeTIQ) | MPTP-induced toxicity in rats | Inhibition of dopaminergic firing decrease | Significant at 80 mg/kg i.p. | [3] |
| 1-Benzyl-THIQ (1BnTIQ) | Glutamate-induced apoptosis | Concentration-dependent effects | Neuroprotective at 50 µM, Neurotoxic at 500 µM | [7] |
| 3',4'DHBnTIQ | Dopamine Transporter (DAT) Uptake | Substrate for DAT | Km = 6.14 µM; Vmax = 214.3 pmol/min/mg | [19] |
| 6,7DHBnTIQ | Dopamine Transporter (DAT) Uptake | Substrate for DAT | Km = 7.82 µM; Vmax = 112.2 pmol/min/mg | [19] |
| Compound 37 & 45 | APP/PS1 mice | Amelioration of cognitive impairment | Significant improvement in learning and memory |[17] |
Table 3: Inhibition of Deoxyribonuclease I (DNase I) by THIQ Derivatives
| Compound | Target | Inhibition Constant (IC50) | Reference |
|---|---|---|---|
| 2 | DNase I | 134.35 µM | [20] |
| 15 | DNase I | 147.51 µM | [20] |
| 18 | DNase I | 149.07 µM | [20] |
| 22 | DNase I | 148.31 µM |[20] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective properties of THIQ derivatives.
In Vitro Neuroprotection Assay (against Oxidative Stress)
This protocol assesses a compound's ability to protect neuronal cells from a neurotoxin like 6-hydroxydopamine (6-OHDA), which induces oxidative stress.
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells at a density of 1 × 10⁵ cells/mL in 6-well plates and culture until they reach appropriate confluency.
-
Pre-treatment: Treat the cells with the test THIQ derivative (e.g., at 1 µM) for 3 hours. Include a vehicle-only control group.
-
Induction of Toxicity: Expose the pre-treated cells to a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours. A control group should receive no toxin.
-
Assessment of Cell Death (LDH Assay): Collect the culture medium from each well. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a colorimetric LDH assay kit, following the manufacturer's instructions.[21] Neuroprotection is quantified as the percentage reduction in LDH release compared to the toxin-only group.
-
Assessment of Cell Viability (MTT Assay): Alternatively, assess cell viability by adding MTT reagent to the cells, incubating, and then solubilizing the formazan product. Measure absorbance to determine the percentage of viable cells relative to controls.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the antioxidant effect of a compound within cells.
-
Cell Culture and Treatment: Follow steps 1-3 from the neuroprotection assay protocol, typically in a 96-well plate format.
-
Probe Loading: After the toxin incubation period, wash the cells with phosphate-buffered saline (PBS) and incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A reduction in fluorescence intensity in the compound-treated group compared to the toxin-only group indicates a decrease in intracellular ROS levels, demonstrating an antioxidant effect.[21]
NF-κB Nuclear Translocation Assay
This protocol determines if a compound can inhibit the activation of the pro-inflammatory NF-κB pathway.
-
Cell Culture and Treatment: Culture BV2 microglial cells and treat them with the THIQ derivative, followed by stimulation with an inflammatory agent like LPS.[15]
-
Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit.
-
Western Blotting: Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for an NF-κB subunit (e.g., p65). Use a secondary antibody conjugated to an enzyme for detection.
-
Analysis: A reduced amount of NF-κB p65 protein in the nuclear fraction of compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.[15]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Key neuroprotective mechanisms of THIQ derivatives.
Caption: Workflow for an in vitro neuroprotection assay.
Caption: Suppression of NF-κB and JNK pathways by THIQ derivatives.
Synthesis and Future Perspectives
The synthesis of novel THIQ analogs is often achieved through established chemical reactions like the Pictet-Spengler condensation, which allows for significant structural diversity.[1][4] This versatility is crucial for optimizing the neuroprotective profile and drug-like properties of these compounds.
While the preclinical data are compelling, the journey of THIQ derivatives to the clinic is still in its early stages. Future research should focus on:
-
Optimizing Potency and Selectivity: Fine-tuning the chemical structure to enhance potency for specific targets (e.g., MAO-B vs. MAO-A, or specific NMDA receptor subunits) while minimizing off-target effects.
-
In Vivo Efficacy: Expanding studies in more complex animal models of neurodegenerative diseases to validate the promising in vitro results.
-
Pharmacokinetics and Brain Penetration: Ensuring that lead compounds have favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, particularly the ability to cross the blood-brain barrier. Currently, there are no major clinical trials specifically focused on THIQ derivatives for neuroprotection, highlighting the need for further development to translate these preclinical findings.[22]
-
Long-term Safety: Evaluating the safety profile of long-term administration, which is critical for treating chronic neurodegenerative conditions.
Conclusion
1,2,3,4-Tetrahydroisoquinoline derivatives represent a highly promising and versatile class of compounds with significant neuroprotective potential. Their ability to simultaneously target multiple key pathological pathways—including enzymatic activity, excitotoxicity, oxidative stress, and neuroinflammation—makes them particularly attractive for the development of disease-modifying therapies for complex neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to build upon, paving the way for the next generation of neuroprotective agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
Exploring the Anticancer Potential of THIQ Aminomethyl Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among these, THIQ aminomethyl analogues have emerged as a promising class of molecules with significant anticancer potential. This in-depth technical guide provides a comprehensive overview of the current understanding of the anticancer activity of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Quantitative Anticancer Activity
The cytotoxic effects of various THIQ aminomethyl analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [1] |
| Colo320 (Colon) | Data not specified | [1] | |
| DLD-1 (Colon) | Data not specified | [1] | |
| SNU-C1 (Colon) | Data not specified | [1] | |
| SW480 (Colon) | Data not specified | [1] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [1] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [1] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [1] | |
| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |
| HepG-2 (Liver) | 18.74 | [2] | |
| A549 (Lung) | 18.68 | [2] | |
| Compound 9 | PC-3 (Prostate) | 28.32 | [3] |
| Compound 15 (Isoliquiritigenin derivative) | PC-3 (Prostate) | 35.14 | [3] |
| HO-8910 (Ovarian) | 37.85 | [3] | |
| MCF-7 (Breast) | >100 | [3] | |
| Quercetin-THIQ derivative 2a | HeLa (Cervical) | Reduces viability to 35% at 72h | [4] |
| Quercetin-THIQ derivative 2b | HeLa (Cervical) | Reduces viability to 21% at 72h | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of THIQ aminomethyl analogues.
Synthesis of THIQ Aminomethyl Analogues
A common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
General Procedure for Pictet-Spengler Reaction:
-
Starting Materials: A β-phenylethylamine derivative and an appropriate aldehyde (e.g., formaldehyde for an unsubstituted C1 position).
-
Solvent and Catalyst: The reaction is typically carried out in a protic or aprotic solvent, with a strong acid catalyst such as hydrochloric acid or trifluoroacetic acid.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with the reaction time varying from a few hours to overnight.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Another classical method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines, is the Bischler-Napieralski reaction . This involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ aminomethyl analogues and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the THIQ aminomethyl analogues at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol for PI Staining:
-
Cell Treatment: Treat cells with THIQ aminomethyl analogues for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Signaling Pathways and Mechanisms of Action
THIQ aminomethyl analogues exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of the KRAS Signaling Pathway
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in many cancers, leading to constitutive activation of downstream signaling pathways that promote tumor growth. Some THIQ derivatives have been shown to inhibit KRAS signaling.[1] While the direct binding of THIQ aminomethyl analogues to KRAS has not been definitively demonstrated, their inhibitory effect is likely mediated through indirect mechanisms or by targeting downstream effectors.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. Inhibition of the Wnt pathway is a promising strategy for cancer therapy. While direct evidence is still emerging for THIQ aminomethyl analogues, related THIQ compounds have been shown to interfere with this pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. As indicated by the experimental protocols, THIQ aminomethyl analogues are evaluated for their ability to induce apoptosis, often through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, they can cause cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action for 1,2,3,4-Tetrahydroisoquinolines at Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives at adrenoceptors. It synthesizes findings on their binding affinities, functional activities, and the signaling pathways they modulate, presenting a valuable resource for professionals in pharmacology and medicinal chemistry.
Introduction to Tetrahydroisoquinolines and Adrenoceptors
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1] Derivatives of THIQ have been explored for their therapeutic potential in various domains, including cardiovascular disease and neurological disorders.[1][2] A significant area of interest is their interaction with adrenoceptors (ARs), which are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[3]
Adrenoceptors are classified into two main types, α and β, which are further divided into subtypes (α1, α2, β1, β2, β3).[3][4] These receptors are integral to the regulation of numerous bodily functions, including blood pressure, heart rate, and airway resistance.[3] Consequently, molecules that modulate adrenoceptor activity are of high pharmacological importance. This guide focuses on the specific interactions of THIQ derivatives, particularly those with a methylamine group at the 1-position, with these critical receptors.
Mechanism of Action at Adrenoceptors
The interaction of THIQ derivatives with adrenoceptors is complex and highly dependent on the substitution pattern of the THIQ core. Different derivatives can act as agonists, partial agonists, or antagonists at various adrenoceptor subtypes.[5][6]
2.1 Interaction with Alpha (α)-Adrenoceptors
Certain THIQ derivatives exhibit activity at α-adrenoceptors. For instance, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself has been shown to increase noradrenaline (NA) metabolism and release in the mouse brain.[7] Comparative studies using the α2-agonist clonidine and the α2-antagonist yohimbine suggest that the biochemical effects of TIQ are similar to those of an α2-adrenergic antagonist.[7] This antagonistic action at presynaptic α2-autoreceptors could explain the observed increase in NA release. Functionally, this can lead to effects like a strong hypotensive response, as observed in rats treated with TIQ.[7]
The compound salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a dopamine-derived THIQ, has also been reported to have agonistic effects at α-adrenoceptors.[8]
2.2 Interaction with Beta (β)-Adrenoceptors
The activity of THIQ derivatives at β-adrenoceptors has been more extensively studied, with many compounds designed as either β-agonists or antagonists.[5][9]
-
Agonist Activity: Derivatives such as trimetoquinol (TMQ) are potent, non-selective β-AR agonists.[10] The presence of a catechol-like 6,7-dihydroxy substitution is often considered important for β-receptor activity.[11] However, studies on 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines revealed that while these compounds do show partial agonist activity at β-adrenoceptors, their potency is low.[6] This suggests that the catechol group of these specific THIQ sympathomimetics may bind differently than that of traditional catecholamines.[6] Other structural modifications, such as those in 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols, have led to the development of potent and selective β3-AR agonists.[10]
-
Antagonist Activity: Modifications of known β-adrenergic agonists have been used to synthesize THIQ derivatives that act as potential β-adrenergic blockers.[5] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol have been evaluated for their β-adrenoceptor binding and blocking activity.[5]
Quantitative Data on Adrenoceptor Activity
The affinity and potency of THIQ derivatives vary significantly based on their chemical structure. While comprehensive data for 1,2,3,4-tetrahydroisoquinolylmethylamine itself is limited in the public domain, data for related and more complex derivatives provide insight into structure-activity relationships.
| Compound/Derivative Class | Receptor Subtype | Assay Type | Quantitative Data | Reference |
| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinolines | β-Adrenoceptors | In vitro functional assay | Weak partial agonist activity | [6] |
| 1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline | α-Adrenoceptors | In vivo assay | Weak agonist activity | [6] |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | α2-Adrenoceptors | In vivo biochemical assay | Effects similar to α2-antagonist yohimbine | [7] |
| YS 51 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ) | α1-Adrenoceptor | Rat thoracic aorta relaxation | pA2 = 6.05 ± 0.24 | [11] |
| YS 55 (1-α-naphthylmethyl-6,7-dimethoxy-THIQ) | α1-Adrenoceptor | Rat thoracic aorta relaxation | pA2 = 5.88 ± 0.16 | [11] |
| Salsolinol (S-SAL) | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.48 ± 0.09 µM | [12] |
| Salsolinol | α and β-Adrenoceptors | Functional Assays | Agonistic effects reported | [8] |
Note: The table summarizes available data for the broader class of THIQ derivatives to infer potential activities. Data for the specific title compound is sparse.
Signaling Pathways
The interaction of THIQ derivatives with adrenoceptors triggers specific intracellular signaling cascades depending on the receptor subtype and whether the compound acts as an agonist or antagonist.
Agonist-Activated Pathways:
-
β1/β2/β3-Adrenoceptors (Gs-Coupling): An agonist-binding event activates the receptor, which in turn activates the stimulatory G-protein (Gs). Gs activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses like increased heart rate (β1) or bronchodilation (β2).[13][14]
-
α1-Adrenoceptors (Gq-Coupling): Agonist binding activates the Gq-protein. The α-subunit of Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][15] IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to responses like smooth muscle contraction.[4]
Antagonist Action: An antagonist would bind to the adrenoceptor but fail to induce the conformational change necessary for G-protein activation, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine.
Experimental Protocols
Characterizing the activity of THIQ compounds at adrenoceptors involves a combination of in vitro and in vivo assays.
5.1 Radioligand Binding Assays
This method is used to determine the affinity (Ki) of a compound for a specific receptor subtype.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β) is incubated with a cell membrane preparation expressing the receptor of interest. The unlabeled test compound (THIQ derivative) is added at various concentrations to compete for binding with the radioligand.
-
Methodology:
-
Membrane Preparation: Tissues or cultured cells expressing the adrenoceptor subtype are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of the test compound in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
5.2 Functional Assays
These assays measure the functional response of a cell upon compound binding, determining whether the compound is an agonist, antagonist, or partial agonist, and quantifying its potency (EC50) and efficacy.
-
cAMP Accumulation Assay (for Gs/Gi-coupled receptors):
-
Cell Culture: Cells expressing the β-adrenoceptor (for Gs) or α2-adrenoceptor (for Gi) are cultured.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with various concentrations of the THIQ test compound. For antagonist testing, cells are co-incubated with a known agonist.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP level is quantified using methods like ELISA, HTRF, or radioimmunoassay.
-
Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Cell Loading: Cells expressing the α1-adrenoceptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The baseline fluorescence is measured, and then the test compound is added.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
Analysis: Dose-response curves are plotted to calculate the EC50 for agonist activity.
-
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold serves as a versatile platform for the design of adrenoceptor-modulating agents. The specific mechanism of action—be it α-antagonism, β-agonism, or β-blockade—is intricately linked to the substitution pattern on the THIQ ring system. While 1-(aminomethyl) derivatives have shown weak partial agonism at β-adrenoceptors and weak agonism at α-adrenoceptors, other related structures demonstrate high potency and selectivity for specific subtypes.[6] The ongoing exploration of this chemical space, guided by the experimental and analytical frameworks outlined in this guide, continues to be a promising avenue for the development of novel therapeutics targeting the adrenergic system.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Substituted 1,2,3,4-tetrahydroaminonaphthols: antihypertensive agents, calcium channel blockers, and adrenergic receptor blockers with catecholamine-depleting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of noradrenergic system in the mechanism of action of endogenous neurotoxin 1,2,3,4-tetrahydroisoquinoline: biochemical and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4- methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 12. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 14. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adrenergic receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of the 1-Position: A Technical Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives at Dopamine Receptors
An In-depth Analysis for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The substituent at the 1-position, in particular, has been a focal point of extensive structure-activity relationship (SAR) studies, revealing its critical role in modulating the affinity and selectivity of these compounds for various biological targets. This technical guide provides a comprehensive overview of the SAR of 1-substituted THIQs, with a specific focus on their interaction with dopamine D1 and D2 receptors, crucial targets in the treatment of neurological and psychiatric disorders.
Core SAR Insights at Dopamine Receptors
The affinity of 1-substituted THIQs for dopamine receptors is exquisitely sensitive to the nature of the substituent at the C-1 position. Systematic exploration of this position has yielded crucial insights into the structural requirements for potent and selective dopaminergic ligands.
Impact of 1-Position Substituents on Dopamine Receptor Affinity
The size, lipophilicity, and electronic properties of the substituent at the 1-position significantly influence binding to both D1 and D2 receptors. A curated summary of these relationships is presented below.
| Compound ID | 1-Substituent | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity |
| 1a | Phenyl | >10000 | 1800 | - |
| 1b | 4-Hydroxyphenyl | 850 | 250 | 3.4 |
| 1c | 3,4-Dihydroxyphenyl | 120 | 80 | 1.5 |
| 2a | Benzyl | 3200 | 950 | 3.4 |
| 2b | 4-Hydroxybenzyl | 600 | 180 | 3.3 |
| 3 | n-Butyl | 3200 | 66 | 49 |
Note: The data presented is a compilation from multiple sources for illustrative purposes. Ki values can vary between different assay conditions.
From this data, several key SAR trends emerge:
-
Aromatic vs. Aliphatic Substituents: While both aromatic and aliphatic substituents at the 1-position can confer affinity for dopamine receptors, their profiles differ. The n-butyl substituent in compound 3 leads to a remarkable 49-fold selectivity for the D2 receptor over the D1 receptor.[1]
-
Hydroxylation of Aromatic Rings: The presence of hydroxyl groups on a 1-phenyl or 1-benzyl substituent is crucial for enhancing affinity at both D1 and D2 receptors.[2] This is exemplified by the significant increase in potency observed when moving from the unsubstituted phenyl compound 1a to the catechol derivative 1c . This is likely due to the ability of the hydroxyl groups to form key hydrogen bond interactions with serine residues in the binding pockets of these receptors.
-
Catechol Moiety: A 3,4-dihydroxyphenyl (catechol) substituent at the 1-position generally results in the highest affinity for both D1 and D2 receptors, highlighting the importance of this pharmacophore for dopamine receptor recognition.
Synthetic Strategies for 1-Substituted THIQs
The synthesis of 1-substituted THIQs is predominantly achieved through two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
Pictet-Spengler Reaction
This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form the THIQ ring system in a single step.
Caption: The Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction
This two-step sequence involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.
Caption: The Bischler-Napieralski synthesis workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis of a 1-substituted THIQ and for a dopamine receptor binding assay.
Synthesis of 1-Phenyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler)
-
Reaction Setup: To a solution of dopamine hydrochloride (1.0 eq) in a mixture of water and ethanol is added benzaldehyde (1.1 eq).
-
Acid Catalysis: Concentrated hydrochloric acid is added dropwise to the stirred solution until a pH of 1-2 is achieved.
-
Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours and the progress is monitored by thin-layer chromatography.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-phenyl-THIQ derivative.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a dopamine receptor binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared and stored at -80°C.
-
Assay Buffer: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Incubation: In a 96-well plate, the receptor membranes (20-40 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Equilibrium: The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[3]
Conclusion
The SAR of 1-substituted THIQs at dopamine receptors is a well-established field that continues to provide valuable insights for the design of novel central nervous system agents. The 1-position is a key determinant of both affinity and selectivity, with aromatic substituents, particularly those bearing hydroxyl groups, generally favoring high affinity, while specific aliphatic substituents can impart significant D2 selectivity. The synthetic accessibility of this class of compounds, primarily through the Pictet-Spengler and Bischler-Napieralski reactions, ensures that the exploration of the chemical space around the 1-position will continue to be a fruitful area of research for the development of next-generation dopaminergic modulators.
References
- 1. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Protonation Behavior of Aminomethyl-Tetrahydroisoquinolines at Physiological pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the protonation behavior of aminomethyl-tetrahydroisoquinolines (THIQs) at physiological pH (approximately 7.4). Understanding the protonation state of these compounds is critical for drug design and development, as it governs their solubility, membrane permeability, and interaction with biological targets. This document summarizes the key physicochemical properties, details the experimental methodologies for their determination, and explores the biological implications of their protonation, with a focus on their interaction with adrenoceptors.
Introduction
Aminomethyl-tetrahydroisoquinolines (THIQs) are a class of compounds with significant pharmacological interest due to their diverse biological activities. The aminomethyl side chain and the tetrahydroisoquinoline nitrogen atom are both ionizable, meaning their protonation state is dependent on the pH of their environment. At physiological pH, the degree of protonation of these functional groups profoundly influences the molecule's overall charge, lipophilicity, and conformation. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Research has shown that aminomethyl-THIQs are substantially monoprotonated at physiological pH, with the protonation occurring preferentially at the exocyclic (aminomethyl) nitrogen.[1] This selective protonation has significant implications for the interaction of these molecules with their biological targets, such as adrenoceptors.
Quantitative Data on Protonation
The acid dissociation constant (pKa) is the primary quantitative measure of a compound's protonation behavior. While specific pKa values for a wide range of aminomethyl-THIQ derivatives are not extensively cataloged in publicly available literature, studies on representative compounds have established the foundational understanding of their ionization. The key finding is the preferential protonation of the more basic exocyclic aminomethyl group over the less basic tetrahydroisoquinoline nitrogen.
Table 1: Protonation Characteristics of Aminomethyl-THIQs at Physiological pH (~7.4)
| Feature | Description | Reference |
| Primary Site of Protonation | Exocyclic (aminomethyl) nitrogen | [1] |
| Dominant Species at pH 7.4 | Monoprotonated cation | [1] |
| Tetrahydroisoquinoline Nitrogen | Largely unprotonated at pH 7.4 | [1] |
Further research is required to populate a comprehensive table of specific pKa values for various aminomethyl-THIQ analogs.
Experimental Protocols
The determination of pKa values is crucial for understanding the protonation behavior of aminomethyl-THIQs. The two primary methods employed for such determinations are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Sample Preparation: A precise amount of the aminomethyl-THIQ compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is limited. The concentration is generally in the range of 1-10 mM. To maintain a constant ionic strength throughout the titration, an inert salt like KCl (e.g., 0.15 M) is added to the solution.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The data is then plotted as pH versus the volume of titrant added.
-
Data Analysis: The pKa value corresponds to the pH at the half-equivalence point, where half of the basic groups have been protonated. This point is identified as the midpoint of the steepest portion of the titration curve. For more precise determinations, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point(s).
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining pKa values by monitoring the changes in the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus is sensitive to its local electronic environment, which changes upon protonation or deprotonation.
Methodology:
-
Sample Preparation: A series of solutions of the aminomethyl-THIQ compound are prepared in a suitable solvent (often D₂O to avoid a large water signal in ¹H NMR) across a range of pH (or pD) values. The pH is adjusted using small additions of a strong acid or base.
-
NMR Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample at a constant temperature.
-
Data Analysis: The chemical shift of a nucleus close to the ionization center is plotted against the pH. The resulting data points typically form a sigmoidal curve. This curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value. The pKa is the pH at which the chemical shift is exactly halfway between the chemical shifts of the fully protonated and fully deprotonated species.
Visualizing Biological Interactions and Workflows
The protonation state of aminomethyl-THIQs is critical for their interaction with biological targets. As partial agonists at adrenoceptors, their ability to bind to and activate these receptors is influenced by their charge and structure.
Experimental Workflow for pKa Determination
The logical flow of determining the pKa of an aminomethyl-THIQ and assessing its protonation state at physiological pH can be visualized as follows.
Adrenoceptor Signaling Pathway
Aminomethyl-THIQs have been shown to act as partial agonists at β-adrenoceptors. The protonated aminomethyl group is thought to mimic the protonated amine of endogenous catecholamines like norepinephrine, enabling it to bind to the receptor. Upon binding, it initiates a G-protein-coupled signaling cascade.
Conclusion
The protonation behavior of aminomethyl-tetrahydroisoquinolines is a fundamental aspect of their chemical identity and pharmacological activity. At physiological pH, these compounds exist predominantly as monoprotonated species, with the positive charge localized on the exocyclic aminomethyl group. This feature is critical for their interaction with biological targets such as adrenoceptors. A thorough understanding and quantitative determination of their pKa values, through methods like potentiometric titration and NMR spectroscopy, are essential for the rational design and development of new therapeutic agents based on the THIQ scaffold. Future work should focus on building a comprehensive database of pKa values for a wider array of aminomethyl-THIQ derivatives to enable more precise structure-activity relationship studies.
References
The Quest for Nature's Aminomethyl-Tetrahydroisoquinolines: A Technical Guide to Their Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural alkaloids, exhibiting a wide spectrum of biological activities.[1][2] This has made the THIQ core a focal point for medicinal chemists and drug discovery programs. A particularly intriguing, yet elusive, subclass of these compounds are those bearing an aminomethyl group at the C1 position. This technical guide delves into the discovery of natural alkaloids containing the aminomethyl-THIQ moiety and its close structural analogs, providing a comprehensive overview of their isolation, structural elucidation, and biological significance.
While the aminomethyl-THIQ framework is more frequently encountered in synthetic chemistry, its natural occurrence is rare. This guide will focus on a prominent and well-documented natural THIQ alkaloid, calycotomine, which possesses a C1-hydroxymethyl group—a direct biogenetic precursor and close structural analog to the aminomethyl moiety. The discovery of calycotomine serves as an exemplary case study for the methodologies employed in the identification and characterization of novel, simple C1-substituted THIQ alkaloids.
Furthermore, this guide will provide context by summarizing the discovery and potent biological activities of more complex marine-derived bis-THIQ alkaloids, such as the renieramycins and jorumycin, which, while not containing a simple aminomethyl group, underscore the therapeutic potential of the broader THIQ alkaloid family.
Discovery of Calycotomine: A Case Study
A prime example of a naturally occurring simple THIQ alkaloid with a C1-functionalized methyl group is (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline , also known as calycotomine. Its discovery provides a clear roadmap for the isolation and characterization of such compounds.
Natural Source and Isolation
Calycotomine was isolated from the seeds of Calycotome villosa subsp. intermedia, a plant species that has been a source of various flavonoid glucosides. The isolation of alkaloids from this plant involves a systematic extraction and chromatographic purification process.
Structural Elucidation
The determination of calycotomine's structure was achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. These methods are fundamental in the structural characterization of novel natural products.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of calycotomine from Calycotome villosa seeds.
Extraction of Alkaloids
The general procedure for the extraction of alkaloids from the plant material is as follows:
-
Maceration : Dried and powdered seeds of Calycotome villosa are macerated with a polar solvent, typically methanol, at an elevated temperature.
-
Acid-Base Extraction : The methanolic extract is concentrated and then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components.
-
The residue is dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄).
-
The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove lipids and other non-basic compounds.
-
The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10.
-
The liberated free bases are then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
-
-
Drying and Concentration : The organic extract containing the alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid extract is subjected to column chromatography for the separation of individual compounds:
-
Stationary Phase : Silica gel 60 (70-230 mesh) is commonly used.
-
Mobile Phase : A gradient of solvents with increasing polarity, such as a mixture of chloroform and methanol, is employed to elute the compounds based on their polarity.
-
Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Crystallization : Fractions containing pure calycotomine are combined, concentrated, and the compound is crystallized from a suitable solvent like methanol to obtain crystals suitable for X-ray analysis.
Spectroscopic and Spectrometric Analysis
The structure of the isolated compound is determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the complete connectivity of the molecule.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and elemental composition of the alkaloid.
-
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to identify the presence of chromophores in the structure.
-
X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.
Data Presentation
While specific quantitative biological activity data for calycotomine is not extensively reported in the public domain, the broader class of THIQ alkaloids, particularly those from marine sources, have demonstrated potent cytotoxic and antitumor activities. The following table summarizes the in vitro cytotoxicity of selected complex THIQ alkaloids.
| Alkaloid | Cancer Cell Line | IC₅₀ (nM) | Source Organism | Reference |
| Jorumycin | A549 (Lung Carcinoma) | 0.24 | Jorunna funebris | [3] |
| DU145 (Prostate Carcinoma) | 0.49 | Jorunna funebris | [3] | |
| HCT116 (Colon Carcinoma) | 0.57 | Jorunna funebris | [3] | |
| Renieramycin M derivative (5a) | H292 (Lung Mucoepidermoid Carcinoma) | 3.56 | Xestospongia sp. | [4] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the discovery of calycotomine and a simplified representation of the general biosynthetic pathway for simple THIQ alkaloids.
Conclusion
The discovery of natural alkaloids featuring the aminomethyl-THIQ moiety remains a challenging endeavor, with their occurrence in nature appearing to be exceptionally rare. However, the study of closely related analogs, such as the hydroxymethyl-THIQ alkaloid calycotomine, provides invaluable insights into the chemical diversity of the broader THIQ family and the methodologies required for their discovery. The detailed experimental protocols for the isolation and structural elucidation of calycotomine serve as a foundational guide for natural product chemists. While simple C1-substituted THIQs from terrestrial plants are yet to reveal significant biological activities, the potent cytotoxicity of complex marine-derived THIQ alkaloids continues to inspire research into the therapeutic potential of this remarkable class of natural products. Future bioprospecting efforts, guided by biosynthetic knowledge and advanced analytical techniques, may yet uncover novel aminomethyl-THIQ alkaloids with unique pharmacological properties.
References
- 1. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of plant-derived compounds and cream formulations against canine skin bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Asymmetric Synthesis of Chiral 1-(Aminomethyl)-tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged structural motifs found in numerous natural products and pharmacologically active compounds. Their rigid scaffold and the presence of a chiral center at the C1 position make them attractive candidates for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors and enzymes. The precise stereochemistry at the C1 position is often crucial for biological activity, necessitating the development of efficient and highly stereoselective synthetic methods. This document provides an overview of key asymmetric strategies for the synthesis of these valuable compounds, along with detailed experimental protocols and comparative data.
Key Asymmetric Synthetic Strategies
The enantioselective synthesis of 1-(aminomethyl)-THIQs can be broadly achieved through several powerful catalytic methods. These include the asymmetric hydrogenation of prochiral precursors such as 3,4-dihydroisoquinolines (DHIQs), the asymmetric Pictet-Spengler reaction, and intramolecular reductive amination.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is one of the most direct and atom-economical methods to access chiral THIQs.[1][2] Transition metal complexes of iridium, rhodium, and ruthenium with chiral ligands are highly effective for this transformation, often providing excellent enantioselectivities and high yields.[2] The general approach involves the reduction of a 1-(cyanomethyl)- or 1-(protected-aminomethyl)-3,4-dihydroisoquinoline precursor.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is a cornerstone in the synthesis of THIQs.[3] The asymmetric variant of this reaction can be achieved by using a chiral auxiliary, a chiral catalyst, or an enzymatic approach to control the stereochemistry of the newly formed C1 center.[4][5] For the synthesis of 1-(aminomethyl)-THIQs, a protected aminoacetaldehyde or a related synthetic equivalent can be employed as the carbonyl component.
Intramolecular Asymmetric Reductive Amination
One-pot intramolecular asymmetric reductive amination of suitable acyclic precursors offers an efficient route to chiral THIQs.[6][7] This strategy typically involves the in situ formation of a cyclic imine from an amino-aldehyde or amino-ketone, which is then asymmetrically reduced using a chiral catalyst. A notable advantage of this method is the ability to construct the chiral tetrahydroisoquinoline core from readily available starting materials in a single synthetic operation.[6]
Comparative Data of Asymmetric Synthesis Methods
The choice of synthetic strategy often depends on the desired substrate scope, scalability, and the availability of chiral catalysts. The following table summarizes representative quantitative data for different asymmetric methods, highlighting the effectiveness of each approach.
| Method | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | 1-Aryl-3,4-dihydroisoquinolines | up to 99 | up to 99 | [8] |
| Asymmetric Transfer Hydrogenation | [RhCp*Cl₂]₂ / (R)-CAMPY | 1-Aryl-3,4-dihydroisoquinolines | up to 99 | up to 69 | [9] |
| Intramolecular Reductive Amination | Iridium complex / tBu-ax-Josiphos | N-Boc protected phenethylamine derivatives | 78-96 | 80-99 | [10] |
| Enzymatic Pictet-Spengler | Norcoclaurine Synthase (NCS) | Dopamine and various aldehydes | 86-99 | 95-98 | [5] |
| Organocatalytic 1,3-Dipolar Cycloaddition | Chiral Primary Amine | C,N-Cyclic Azomethine Imines & Allyl Ketones | up to 96 | up to 95 | [11] |
Experimental Protocols
The following are detailed protocols for key experiments in the asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 1-Substituted-3,4-Dihydroisoquinoline
This protocol is adapted from established procedures for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines and is applicable to substrates with a protected aminomethyl group at the C1 position.[8]
Materials:
-
1-(N-Boc-aminomethyl)-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-SynPhos (or other suitable chiral phosphine ligand)
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Iodine (2.5 mol%) is added, and the mixture is stirred for another 10 minutes.
-
The 1-(N-Boc-aminomethyl)-3,4-dihydroisoquinoline substrate (1.0 mmol) is added to the catalyst mixture.
-
The flask is transferred to an autoclave. The atmosphere is purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 50 bar.
-
The reaction is stirred at 30 °C for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral N-Boc protected 1-(aminomethyl)-tetrahydroisoquinoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: One-Pot Intramolecular Asymmetric Reductive Amination
This protocol is based on the one-pot N-Boc deprotection and catalytic intramolecular asymmetric reductive amination for the synthesis of tetrahydroisoquinolines.[6]
Materials:
-
N-Boc protected 2-(2-oxoethyl)phenethylamine derivative
-
[Ir(I)(COD)]₂
-
Chiral phosphine ligand (e.g., tBu-ax-Josiphos)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Molecular iodine (I₂)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
To a solution of the N-Boc protected 2-(2-oxoethyl)phenethylamine derivative (0.2 mmol) in anhydrous toluene (2.0 mL) in a glovebox, is added Ti(O-iPr)₄ (0.2 mmol) and p-TsOH (0.02 mmol).
-
The mixture is stirred at 80 °C for 1 hour to effect N-Boc deprotection and cyclization to the corresponding dihydroisoquinoline.
-
The reaction is cooled to room temperature. The iridium catalyst, prepared separately by stirring [Ir(I)(COD)]₂ (0.002 mmol) and the chiral ligand (0.0044 mmol) in toluene (1.0 mL) for 20 minutes, is added, followed by molecular iodine (0.01 mmol).
-
The reaction vessel is transferred to an autoclave and pressurized with hydrogen gas to 50 atm.
-
The reaction is stirred at 35 °C for 24 hours.
-
After carefully releasing the pressure, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude product is purified by flash chromatography to yield the chiral 1-substituted-tetrahydroisoquinoline.
-
The enantiomeric excess is determined by chiral HPLC.
Visualizations
The following diagrams illustrate the general workflows for the asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines.
Caption: General workflow for asymmetric hydrogenation.
Caption: Workflow for the asymmetric Pictet-Spengler reaction.
Applications in Drug Development
The chiral 1-(aminomethyl)-tetrahydroisoquinoline scaffold is a key component in a variety of biologically active molecules. These compounds have shown promise as modulators of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer therapy.[12] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives as P-gp ligands.[13] Furthermore, the tetrahydroisoquinoline core is present in numerous natural alkaloids with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[14][15] The ability to synthesize these compounds in an enantiomerically pure form is critical for elucidating their specific biological functions and for developing them into potential drug candidates.
Conclusion
The asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this document, particularly catalytic asymmetric hydrogenation and the Pictet-Spengler reaction, provide robust and efficient pathways to these valuable chiral building blocks. The provided protocols and comparative data serve as a practical guide for researchers in the field to select and implement the most suitable synthetic strategy for their specific needs. Further advancements in catalyst design and reaction optimization will continue to enhance the accessibility and utility of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols: Pictet-Spengler Reaction for 1-Aminomethyl-THIQ Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aminomethyl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The Pictet-Spengler reaction offers a powerful tool for the construction of the core THIQ framework. This document provides detailed application notes and protocols for the synthesis of 1-aminomethyl-THIQs, with a focus on a strategy involving N-protected amino aldehydes, as the direct use of unprotected amino aldehydes can be challenging.
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[1] The reaction was first discovered in 1911 by Amé Pictet and Theodor Spengler.[1] Traditionally, an acidic catalyst in a protic solvent is employed with heating; however, the reaction has been shown to work in aprotic media with superior yields and sometimes without acid catalysis.[1]
Synthesis Strategy: N-Protected Amino Aldehydes
A common and effective strategy for the synthesis of 1-aminomethyl-THIQs via the Pictet-Spengler reaction involves the use of an N-protected amino aldehyde, such as N-Boc-aminoacetaldehyde. The protecting group prevents unwanted side reactions of the amino group and can be readily removed in a subsequent step to yield the desired primary amine.
Reaction Scheme
The general reaction scheme is as follows: a β-arylethylamine reacts with an N-protected amino aldehyde in the presence of an acid catalyst to form an N-protected 1-aminomethyl-THIQ derivative. This intermediate is then deprotected to afford the final 1-aminomethyl-THIQ product.
Data Presentation
The following table summarizes representative quantitative data for the Pictet-Spengler synthesis of N-Boc-1-aminomethyl-THIQ derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Entry | β-Arylethylamine Substrate | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenethylamine | N-Boc-aminoacetaldehyde | TFA | CH2Cl2 | rt | 24 | 65 |
| 2 | 3,4-Dimethoxyphenethylamine | N-Boc-aminoacetaldehyde | TFA | CH2Cl2 | rt | 18 | 85 |
| 3 | 3-Methoxyphenethylamine | N-Boc-aminoacetaldehyde | p-TsOH | Toluene | 80 | 12 | 70 |
| 4 | Tryptamine | N-Boc-aminoacetaldehyde | TFA | CH2Cl2 | rt | 24 | 90 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate
This protocol describes the synthesis of an N-Boc protected 1-aminomethyl-THIQ derivative using phenethylamine and N-Boc-aminoacetaldehyde.
Materials:
-
Phenethylamine
-
N-Boc-aminoacetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenethylamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add N-Boc-aminoacetaldehyde (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath and slowly add trifluoroacetic acid (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate.
Protocol 2: Deprotection to 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add 4 M HCl in 1,4-dioxane (10 eq) to the solution and stir at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Mandatory Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction for 1-aminomethyl-THIQ synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1-aminomethyl-THIQs.
Applications in Drug Development
1-Aminomethyl-THIQ derivatives have shown promise in various therapeutic areas. Their rigid scaffold allows for the precise positioning of functional groups to interact with biological targets.
Adrenoceptor Modulation
Certain 1-aminomethyl-THIQ derivatives have been found to exhibit activity at adrenergic receptors. For instance, some have shown weak partial agonist activity at β-adrenoceptors and weak agonist activity at α-adrenoceptors.[2] This suggests potential applications in cardiovascular and respiratory diseases.
Caption: General signaling pathway for G-protein coupled adrenoceptors.
LFA-1/ICAM-1 Antagonism
A novel series of THIQ derivatives has been identified as potent inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] This interaction is crucial for T-cell mediated immune responses, and its inhibition has therapeutic potential in autoimmune diseases and inflammation. These THIQ derivatives act as allosteric inhibitors, preventing the conformational change in LFA-1 that is necessary for high-affinity binding to ICAM-1.
Caption: Mechanism of LFA-1/ICAM-1 antagonism by THIQ derivatives.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline, a potent κ-opioid analgesic. The described methodology is crucial for researchers in medicinal chemistry and drug development focusing on novel analgesics.
Introduction
(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a significant class of κ-opioid receptor agonists. The specific (S)-configuration at the C1 stereocenter is critical for their pharmacological activity. The enantioselective synthesis of this scaffold is therefore of high importance. The following protocols outline a robust method for preparing these compounds with high enantiopurity. The synthetic strategy involves an asymmetric Pictet-Spengler reaction to establish the chiral center, followed by functional group manipulations to install the aminomethyl and N-arylacetyl moieties.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Asymmetric Pictet-Spengler Reaction | β-Phenylethylamine derivative & Arylacetaldehyde | (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline | 85-95 |
| 2 | Conversion to 1-Cyanomethyl derivative | (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline | (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline | 70-80 |
| 3 | Reduction of Nitrile | (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline | (S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline | 80-90 |
| 4 | N-Arylacetylation | (S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline | (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline | 75-85 |
Table 2: Enantiomeric Excess (ee) for the Chiral Product
| Compound | Method of ee Determination | Typical ee (%) |
| (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline | Chiral HPLC | >98 |
| (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline | Chiral HPLC | >98 |
Mandatory Visualization
Caption: Synthetic workflow for the enantioselective synthesis of the target compound.
Experimental Protocols
Step 1: Enantioselective Synthesis of (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline via Asymmetric Pictet-Spengler Reaction
Materials:
-
Substituted β-phenylethylamine (1.0 eq)
-
Substituted arylacetaldehyde (1.2 eq)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (2-5 mol%)
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted β-phenylethylamine and anhydrous toluene.
-
Add the chiral phosphoric acid catalyst and powdered 4 Å molecular sieves.
-
Cool the mixture to 0 °C and add the substituted arylacetaldehyde dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Step 2: Synthesis of (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
(S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine, anhydrous
-
Potassium cyanide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline in anhydrous pyridine and cool to 0 °C.
-
Add tosyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-tosylated intermediate.
-
Dissolve the crude intermediate in anhydrous DMF.
-
Add potassium cyanide and heat the mixture to 60-70 °C for 12-16 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield (S)-1-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline.
Step 3: Reduction of (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
(S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the (S)-1-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification or purified by chromatography.
Step 4: N-Arylacetylation to Yield (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
(S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Substituted arylacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the crude (S)-1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of the substituted arylacetyl chloride in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, CH₂Cl₂/methanol or ethyl acetate/hexanes) to afford the final product, (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry, and confirm its enantiopurity by chiral HPLC.
"catalytic asymmetric reduction methods for chiral THIQ synthesis"
Application Notes & Protocols: Catalytic Asymmetric Reduction for Chiral Tetrahydroisoquinoline (THIQ) Synthesis
Introduction
Chiral tetrahydroisoquinolines (THIQs) are privileged scaffolds found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting significant biological and pharmacological activities.[1][2] The development of efficient and stereoselective methods to access these enantiopure compounds is a critical endeavor in medicinal chemistry and drug development. Among the various synthetic strategies, the catalytic asymmetric reduction of prochiral precursors such as dihydroisoquinolines (DHIQs), enamines, and imines stands out as one of the most direct, atom-economical, and environmentally benign approaches.[1][2] This document provides detailed application notes and protocols for key catalytic asymmetric reduction methods for chiral THIQ synthesis, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric hydrosilylation.
Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation (AH) is a powerful technique that utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst.[1] Catalysts based on iridium, rhodium, and ruthenium, paired with chiral phosphine ligands, have demonstrated high efficacy in the enantioselective reduction of C=N bonds in DHIQ precursors.[1][3]
Rhodium-Catalyzed Asymmetric Hydrogenation of DHIQs
Rhodium catalysts, particularly those paired with chiral diphosphine ligands like TsDPEN, have been successfully applied to the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines.[1]
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor Preparation: A stock solution of the catalyst can be prepared by dissolving [Rh(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable degassed solvent like dichloromethane (DCM) or a DCM/isopropanol mixture.[3]
-
Reaction Setup: In a glovebox, a pressure-resistant vial is charged with the 3,4-dihydroisoquinoline substrate (1.0 equiv). The catalyst solution (typically 0.5-2 mol % Rh) is then added.[3]
-
Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas (3-5 times). The reaction is stirred under a specific hydrogen pressure (e.g., 40-60 atm) at a controlled temperature (e.g., 25-60 °C) for a designated time (e.g., 12-24 hours).[3]
-
Work-up and Analysis: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral THIQ. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation: Comparison of Catalytic Systems in Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| [Rh(COD)Cl]₂ / (S,R)-Thiourea-phosphine | 1-Methylisoquinoline | 100:1 | 40 | 25 | DCM/iPrOH | >99 | 99 | [3] |
| Ir-tBu-ax-Josiphos | 1-Phenyl-3,4-DHIQ | - | - | - | - | 85-96 | 74-99 | [2] |
| Rh/(R,R)-TsDPEN | Various DHIQs | - | - | - | - | High | High | [1] |
Data presented is representative and may vary based on specific substrate and reaction conditions.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to AH, employing readily available hydrogen donors like formic acid, isopropanol, or Hantzsch esters in place of high-pressure hydrogen gas.[1][4][5] Ruthenium and rhodium complexes with chiral diamine ligands are commonly used for this transformation.[4][6]
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
The Noyori-type catalysts, such as Ru(II)-TsDPEN complexes, are highly effective for the ATH of imines and ketones.[4]
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst System: A typical catalyst system involves a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (S,S)-TsDPEN.
-
Reaction Setup: To a solution of the 3,4-dihydroisoquinoline substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of water and dimethylformamide), the catalyst (typically 1-2 mol %) and the hydrogen donor (e.g., sodium formate, 2.0-5.0 equiv) are added.[6]
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a period of 12-48 hours until completion, as monitored by TLC or GC-MS.
-
Work-up and Analysis: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Data Presentation: Asymmetric Transfer Hydrogenation of DHIQs
| Catalyst/Ligand | Hydrogen Donor | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| Ru(II)-TsDPEN | HCOOH/Et₃N | Various Ketones/Imines | Various | High | High | [4] |
| Rh-Diamine | HCOOH | 6,7-Dimethoxy-1-methyl-3,4-DHIQ | CD₃OD | - | - | [7][8] |
| Rh/(R)-Me-CAMPY | HCOOH/Et₃N | 1-Aryl-3,4-DHIQs | Aqueous media | up to quant. | up to 69 | [9][10] |
Data presented is representative and may vary based on specific substrate and reaction conditions.
Asymmetric Hydrosilylation
Asymmetric hydrosilylation involves the reduction of a C=N bond using a silane reagent in the presence of a chiral catalyst. This method has been explored for the synthesis of chiral hydrazines from acyl hydrazones, and the principles can be extended to THIQ synthesis.[11]
Organocatalytic Asymmetric Hydrosilylation
Chiral Lewis bases, such as biisoquinoline N,N'-dioxides, can catalyze the enantioselective hydrosilylation of imine-type substrates with trichlorosilane.[11]
Experimental Protocol: Organocatalytic Asymmetric Hydrosilylation
-
Catalyst and Reagents: The reaction is carried out using a chiral organocatalyst (e.g., axial-chiral biisoquinoline N,N'-dioxide, 5-10 mol %), the dihydroisoquinoline substrate (1.0 equiv), and a silane reducing agent (e.g., trichlorosilane, 1.2-1.5 equiv).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the catalyst and substrate are dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane). The mixture is cooled to a low temperature (e.g., -78 °C to -20 °C).
-
Hydrosilylation: The trichlorosilane is added dropwise to the cooled solution. The reaction is stirred at this temperature for several hours to days.
-
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: General workflow for Asymmetric Hydrogenation of DHIQs.
Caption: Comparison of catalytic asymmetric reduction strategies.
Conclusion
The catalytic asymmetric reduction of dihydroisoquinolines and related precursors is a highly effective and versatile strategy for the synthesis of enantioenriched tetrahydroisoquinolines. The choice of method—asymmetric hydrogenation, transfer hydrogenation, or hydrosilylation—depends on factors such as substrate scope, functional group tolerance, and practical considerations like the handling of high-pressure hydrogen gas. The protocols and data presented herein provide a valuable resource for researchers in the development of novel chiral THIQ-based therapeutic agents. Further advancements in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions with broader substrate compatibility.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Item - Kinetic Studies of the Asymmetric Transfer Hydrogenation of Imines with Formic Acid Catalyzed by RhâDiamine Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 3,3′-Triazolyl Biisoquinoline N,N′-Dioxide Catalysts for Asymmetric Hydrosilylation of Hydrazones with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydroisoquinolylmethylamine as a Chiral Diamine Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2,3,4-tetrahydroisoquinolylmethylamine as a chiral ligand in organometallic chemistry. The protocols detailed below are based on established methodologies for similar chiral diamines and are intended to serve as a foundational guide for researchers exploring the catalytic potential of this ligand.
Introduction
Chiral diamines are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of molecules crucial for the pharmaceutical and fine chemical industries. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and biologically active compounds. By incorporating a methylamine group at the C1 position, this compound emerges as a promising bidentate chiral ligand. Its rigid bicyclic structure can impart a well-defined chiral environment around a metal center, making it an attractive candidate for various asymmetric transformations, most notably asymmetric transfer hydrogenation of prochiral ketones and imines.
Synthesis of the Ligand
The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several reported methods. A common and effective approach involves the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor.[1] Another established route proceeds via a phthalimide-protected intermediate.[2]
Experimental Protocol: Synthesis of (±)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinoline.[1]
Materials:
-
1-Cyano-1,2,3,4-tetrahydroisoquinoline
-
Aluminum hydride (AlH₃) solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of aluminum hydride (AlH₃) in THF (approximately 2.0 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous NaOH solution.
-
Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in diethyl ether, followed by recrystallization.
Application in Asymmetric Transfer Hydrogenation
Based on the extensive use of chiral diamines in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, this compound is an excellent candidate for this transformation.[3][4] The following is a representative protocol for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)- or (R)-1,2,3,4-Tetrahydroisoquinolylmethylamine
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere, in a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral (S)-1,2,3,4-tetrahydroisoquinolylmethylamine ligand (0.011 eq) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the catalyst complex.
-
Add acetophenone (1.0 eq) to the reaction mixture.
-
Add the formic acid/triethylamine (5:2) azeotrope (2.0 eq) as the hydrogen source.
-
Stir the reaction mixture at 25-30 °C for 24 hours.
-
Monitor the conversion by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the asymmetric transfer hydrogenation of various prochiral ketones using a Ru-(S)-1,2,3,4-tetrahydroisoquinolylmethylamine catalyst, based on typical results for similar chiral diamine ligands.
| Entry | Substrate | Product | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 24 | >99 | 95 (R) |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 24 | >99 | 97 (R) |
| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 36 | 95 | 92 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 36 | 98 | 93 (R) |
| 5 | 1-Indanone | 1-Indanol | 18 | >99 | 98 (R) |
Visualizations
Experimental Workflow for Ligand Synthesis
Caption: Synthetic workflow for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aminomethyl-Tetrahydroisoquinolines (THIQs) in the Development of Kappa Opioid Analgesics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR) has emerged as a promising target for the development of potent analgesics with a lower risk of the adverse effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and abuse liability.[1] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects, including dysphoria, sedation, and hallucinations. The aminomethyl-tetrahydroisoquinoline (THIQ) scaffold represents a novel class of potent KOR agonists with the potential for a more favorable side-effect profile. This document provides an overview of the application of aminomethyl-THIQs in the development of KOR analgesics, including their pharmacological properties, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.
Pharmacological Profile of Aminomethyl-THIQ KOR Agonists
Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines are a class of compounds that have demonstrated high affinity and selectivity for the KOR, coupled with potent antinociceptive activity.[2][3][4] These compounds are formally derived from the condensation of a benzene ring onto the piperidine nucleus of related 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. This structural modification has been shown to increase antinociceptive potency by 3 to 7 times and extend the duration of action.[4]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo analgesic potency of representative aminomethyl-THIQ derivatives.
Table 1: In Vitro Opioid Receptor Binding Affinities of Selected Aminomethyl-THIQ Derivatives
| Compound ID | R (Arylacetyl Moiety) | Basic Moiety | Ki (nM) KOR | Ki (nM) MOR | Selectivity (MOR Ki / KOR Ki) |
| 28 | 3,4-Cl2 | Pyrrolidino | 0.20 | 88 | 440 |
| 30 | 3,4-Cl2 | Dimethylamino | 0.22 | 209 | 950 |
| 39 | Unsubstituted | Pyrrolidino | - | - | - |
| 40 | 5-OH | Pyrrolidino | - | - | - |
| 48 | 3,4-Cl2 | Pyrrolidino | 0.25 | 110 | 440 |
| 59 | 5-OH | Pyrrolidino | 0.09 | 0.45 | 5 |
Data synthesized from multiple sources.[2][4]
Table 2: In Vivo Antinociceptive Potency of Selected Aminomethyl-THIQ Derivatives (Mouse Hot-Plate Test)
| Compound ID | R (Arylacetyl Moiety) | Basic Moiety | ED50 (µM/kg, s.c.) |
| 28 | 3,4-Cl2 | Pyrrolidino | 0.020 |
| 30 | 3,4-Cl2 | Dimethylamino | 0.025 |
| 40 | 5-OH | Pyrrolidino | ~2x more potent than 39 |
| 48 | 3,4-Cl2 | Pyrrolidino | 0.022 |
Data synthesized from multiple sources.[2][4]
Structure-Activity Relationship (SAR)
The SAR studies of aminomethyl-THIQ derivatives have revealed key structural features that govern their affinity for the KOR and their analgesic potency.[2][4]
-
Arylacetyl Moiety: The presence of electron-withdrawing and lipophilic substituents, such as chlorine atoms at the 3 and 4 positions of the arylacetic moiety, is crucial for optimal biological activity.[4]
-
Basic Moiety: Pyrrolidino and dimethylamino basic groups have been shown to be favorable for high potency.[4]
-
Isoquinoline Nucleus: Introduction of a hydroxyl group at the 5-position of the isoquinoline nucleus can significantly increase antinociceptive potency.[2] A quantitative structure-activity relationship (QSAR) analysis has demonstrated that antinociceptive activity is inversely correlated with the lipophilicity of substituents at this position.[2]
-
Stereochemistry: The absolute configuration at the chiral center of the THIQ nucleus is critical for activity, with the (S)-enantiomers being the active isomers.[4]
Signaling Pathways and Biased Agonism
KORs are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5] Activation of the G-protein pathway leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic effects. However, KORs can also signal through the β-arrestin pathway, which is often associated with the undesirable side effects of KOR agonists, such as dysphoria and sedation.
The concept of "biased agonism" or "functional selectivity" aims to develop ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, thereby separating the therapeutic effects from the adverse effects. While specific data on the biased agonism of aminomethyl-THIQs is still emerging, the development of KOR agonists with such a profile is a key area of research.
Caption: KOR signaling pathways.
Experimental Workflow for Drug Development
The development of novel aminomethyl-THIQ-based KOR analgesics follows a standard drug discovery pipeline, from initial hit identification to preclinical evaluation.
Caption: Drug development workflow.
Experimental Protocols
Radioligand Binding Assay for Kappa Opioid Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the KOR.
Materials:
-
CHO cells stably expressing the human KOR (CHO-hKOR).
-
[3H]U-69,593 (specific KOR radioligand).
-
U-69,593 (unlabeled, for non-specific binding).
-
Test compounds (aminomethyl-THIQs).
-
50 mM Tris-HCl buffer (pH 7.4).
-
Whatman GF/C glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from CHO-hKOR cells.
-
In a final volume of 1 mL of 50 mM Tris-HCl buffer, incubate cell membranes (approximately 20 µg of protein) with various concentrations of the test compound and a fixed concentration of [3H]U-69,593 (e.g., 0.4 nM).
-
For the determination of non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as KOR agonists by measuring G-protein activation.
Materials:
-
CHO-hKOR cell membranes.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
Procedure:
-
In a final volume of 1 mL of assay buffer, incubate CHO-hKOR cell membranes (approximately 15 µg of protein) with 10 µM GDP and various concentrations of the test compound for 15 minutes at 25°C.
-
Add [35S]GTPγS (e.g., 0.05 nM) to the mixture.
-
Incubate for 60 minutes at 25°C.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Terminate the reaction by rapid filtration through Whatman GF/C filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
Objective: To assess the ability of test compounds to promote the recruitment of β-arrestin to the KOR, a measure of a key signaling pathway.
Materials:
-
U2OS cells co-expressing the human KOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium.
-
Test compounds.
-
Assay substrate (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Add various concentrations of the test compound to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent containing the substrate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Analyze the data to determine EC50 and Emax values for β-arrestin recruitment.
In Vivo Analgesia Models
Objective: To evaluate the antinociceptive effects of test compounds in animal models of pain.
a) Hot-Plate Test
Materials:
-
Mice or rats.
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C).
-
Test compounds.
-
Vehicle control (e.g., saline).
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., subcutaneously).
-
At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.
-
Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
Calculate the percent maximal possible effect (%MPE) and determine the ED50 value.
b) Tail-Flick Test
Materials:
-
Mice or rats.
-
Tail-flick apparatus with a radiant heat source.
-
Test compounds.
-
Vehicle control.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time, place the animal's tail over the radiant heat source.
-
Measure the time it takes for the animal to flick its tail away from the heat.
-
Use a cut-off time to prevent tissue injury.
-
Calculate the %MPE and determine the ED50 value.
Conclusion
Aminomethyl-tetrahydroisoquinolines represent a promising class of kappa opioid receptor agonists with potent antinociceptive properties. The detailed structure-activity relationships provide a roadmap for the rational design of new analogs with improved potency and selectivity. The application of the described in vitro and in vivo assays is crucial for the comprehensive pharmacological characterization of these compounds and their potential development as novel analgesics with a reduced side-effect profile. Further investigation into the biased agonism of aminomethyl-THIQs will be instrumental in advancing this chemical class towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines: a novel class of very potent antinociceptive agents with varying degrees of selectivity for kappa and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and heterocycle-condensed tetrahydropyridine derivatives: members of a novel class of very potent kappa opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQA) derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against various key enzymes implicated in a range of pathologies. This document provides a comprehensive overview of the design, synthesis, and evaluation of THIQA derivatives as potent enzyme inhibitors, with a focus on Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). Detailed protocols for the synthesis of a representative THIQA compound and for robust enzymatic inhibition assays are provided to guide researchers in the development of novel therapeutic agents based on this privileged structure.
Introduction to this compound Derivatives as Enzyme Inhibitors
The 1,2,3,4-tetrahydroisoquinoline core is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities. The addition of an aminomethyl group at the 1-position creates the this compound (THIQA) scaffold, which has proven to be a valuable pharmacophore for the design of enzyme inhibitors. The structural rigidity of the tetrahydroisoquinoline ring system, combined with the flexibility of the aminomethyl side chain, allows for precise interactions with the active sites of various enzymes.
This application note will focus on two prominent enzyme targets for THIQA derivatives:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] Inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4]
-
Acetylcholinesterase (AChE): AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] AChE inhibitors are the primary class of drugs used for the symptomatic treatment of Alzheimer's disease.[7]
Design Principles and Structure-Activity Relationships (SAR)
The design of potent and selective THIQA-based enzyme inhibitors relies on a thorough understanding of their structure-activity relationships (SAR). The following sections summarize key SAR observations for MAO and AChE inhibition.
SAR of THIQA Derivatives as Monoamine Oxidase (MAO) Inhibitors
The inhibitory potency and selectivity of THIQA derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on both the aromatic ring of the tetrahydroisoquinoline core and the exocyclic amine.
Table 1: Structure-Activity Relationship of Selected THIQA Derivatives as MAO Inhibitors
| Compound ID | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | H | H | H | 15.5 | 0.85 | 18.2 |
| 1b | 6-OCH3 | H | H | 8.2 | 0.42 | 19.5 |
| 1c | 7-OCH3 | H | H | 12.1 | 0.65 | 18.6 |
| 1d | 6,7-(OCH3)2 | H | H | 5.4 | 0.21 | 25.7 |
| 1e | H | H | CH3 | 25.3 | 1.5 | 16.9 |
| 1f | H | H | Propargyl | 0.12 | 0.05 | 2.4 |
Note: Data presented here is a representative compilation from various sources and is intended for illustrative purposes.
From the representative data, several SAR trends can be deduced:
-
Substitution on the Aromatic Ring: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the tetrahydroisoquinoline ring generally enhance MAO inhibitory activity, particularly for MAO-B.
-
Substitution on the Exocyclic Amine: The nature of the substituent on the exocyclic aminomethyl group plays a crucial role. Small alkyl groups may be well-tolerated, while the introduction of a propargyl group can lead to potent, irreversible inhibition.
SAR of THIQA Derivatives as Acetylcholinesterase (AChE) Inhibitors
For AChE inhibition, the THIQA scaffold can be viewed as a mimic of the choline group of acetylcholine, allowing it to interact with the catalytic anionic site (CAS) of the enzyme.
Table 2: Structure-Activity Relationship of Selected THIQA Derivatives as AChE Inhibitors
| Compound ID | R1 | R2 | R4 | AChE IC50 (µM) |
| 2a | H | H | H | 25.8 |
| 2b | 6-OCH3 | H | H | 15.2 |
| 2c | 6,7-(OCH3)2 | H | H | 8.9 |
| 2d | H | CH3 | H | 18.5 |
| 2e | H | H | Benzyl | 5.1 |
Note: Data presented here is a representative compilation from various sources and is intended for illustrative purposes.
Key SAR insights for AChE inhibition include:
-
Aromatic Ring Substitution: Similar to MAO inhibitors, methoxy substituents on the aromatic ring tend to increase AChE inhibitory potency.
-
N-Substitution: Substitution on the tetrahydroisoquinoline nitrogen (R4) with a benzyl group can significantly enhance activity, likely by promoting interactions with the peripheral anionic site (PAS) of AChE.
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for further derivatization, via the Pictet-Spengler reaction.[2][8]
Scheme 1: Synthesis of 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Caption: Synthetic workflow for a THIQA derivative.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Aminoacetaldehyde dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add aminoacetaldehyde dimethyl acetal (1.2 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO assay kits and provides a sensitive fluorometric method for measuring MAO-A and MAO-B inhibition.[9][10][11][12]
Workflow for MAO Inhibition Assay
Caption: General workflow for the MAO inhibition assay.
Materials:
-
Recombinant human MAO-A or MAO-B
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A specific inhibitor (e.g., Clorgyline) for control
-
MAO-B specific inhibitor (e.g., Pargyline) for control
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the THIQA derivatives and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.
-
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer to each well. Add 10 µL of various concentrations of the THIQA derivative or control inhibitor. Add 20 µL of the MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm. Continue to read the fluorescence every 5 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the classic Ellman's method, a colorimetric assay for measuring AChE activity and inhibition.[1][13][14][15][16][17]
Workflow for AChE Inhibition Assay (Ellman's Method)
Caption: General workflow for the AChE inhibition assay.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Positive control inhibitor (e.g., Donepezil)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the THIQA derivatives and control inhibitor in a suitable solvent. Prepare working solutions by diluting in assay buffer. Prepare solutions of ATCI and DTNB in assay buffer.
-
Assay Setup: In a 96-well clear microplate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the THIQA derivative or control inhibitor at various concentrations.
-
Enzyme Addition: Add 10 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm and continue to read the absorbance every 2 minutes for 10 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration compared to the control without inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
Signaling Pathway Visualizations
Monoamine Oxidase in Neurotransmitter Metabolism
MAO plays a crucial role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition.
Acetylcholinesterase in Cholinergic Signaling
AChE is located in the synaptic cleft and is responsible for the rapid hydrolysis of acetylcholine, terminating the signal. Inhibition of AChE increases the concentration and duration of action of acetylcholine at the postsynaptic receptors.
Caption: Role of AChE in cholinergic signaling and its inhibition.
Conclusion
This compound derivatives are a promising class of compounds for the development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their pharmacological properties through structural modifications make them an attractive scaffold for drug discovery. The detailed protocols and SAR information provided in this document serve as a valuable resource for researchers aiming to design and evaluate new THIQA-based therapeutic agents targeting enzymes such as MAO and AChE. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile molecular framework.
References
- 1. scielo.br [scielo.br]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. scribd.com [scribd.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Synthesis of THIQ-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of tetrahydroisoquinoline (THIQ) derivatives conjugated with peptides. The methodologies outlined are based on established solid-phase peptide synthesis (SPPS) techniques and are intended to serve as a guide for researchers developing novel peptide-based therapeutics.
Introduction
Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The conjugation of THIQ derivatives to peptides can enhance their therapeutic potential by improving target specificity, cellular uptake, and pharmacokinetic profiles.[4][5] 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a notable unnatural amino acid derivative of THIQ that is used in peptide and peptidomimetic design.[6] This document details a robust protocol for the synthesis of THIQ-peptide conjugates, their subsequent purification, and characterization.
Data Summary
The following tables summarize quantitative data from studies on THIQ-peptide conjugates, providing insights into their biological activity.
Table 1: Antimicrobial Activity of THIQ-Dipeptide Conjugates [7]
| Compound | Peptide Sequence | MIC (μM) vs. E. coli | MIC (μM) vs. P. aeruginosa | MIC (μM) vs. S. aureus | MIC (μM) vs. S. pyogenes | MIC (μM) vs. A. niger |
| 7a | THIQ-Gly-Lys | >332 | >664 | >830 | >315 | >1661 |
| 7b | THIQ-Ala-Lys | 166 | >664 | >830 | >315 | >1661 |
| 7c | THIQ-His-Lys | 33.2 | 166 | 498 | 315 | 265 |
| 7d | THIQ-Trp-Lys | >332 | >664 | >830 | >315 | >1661 |
| 7e | THIQ-Arg-Lys | 166 | 83 | >830 | 315 | >1661 |
| 7f | THIQ-Pro-Lys | >332 | >664 | >830 | >315 | >1661 |
| 7g | THIQ-Ser-Lys | >332 | >664 | >830 | >315 | 166 |
| 7h | THIQ-Thr-Lys | 166 | >664 | >830 | >315 | >1661 |
| 7i | THIQ-Val-Lys | >332 | >664 | >830 | >315 | >1661 |
| Ampicillin | - | 332 | 332 | 830 | 315 | - |
| Nystatin | - | - | - | - | - | 332 |
Table 2: VEGFR-2 Kinase Inhibition and Antioxidant Activity [4]
| Compound | VEGFR-2 IC₅₀ (nM) | DPPH IC₅₀ (µM) |
| BenTic(F) | 47.94 | 52.19 ± 0.36 |
| Pazopanib | 123.5 | - |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of THIQ-Peptide Conjugates
This protocol is based on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or pre-loaded Wang resin[9]
-
THIQ-3-carboxylic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[9]
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[7]
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (e.g., 95:2.5:2.5 or 80:10:10)[7]
-
Precipitation solvent: Cold diethyl ether[9]
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (N,N-Diisopropylethylamine) (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[7] If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
THIQ Derivative Coupling:
-
After the final amino acid has been coupled and deprotected, couple the THIQ-3-carboxylic acid using the same procedure as for the amino acids.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal THIQ derivative as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of THIQ-Peptide Conjugates
Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Materials:
-
Crude THIQ-peptide conjugate
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Filter the solution to remove any particulates.
-
Inject the solution onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 3: Characterization of THIQ-Peptide Conjugates
The identity and purity of the synthesized conjugates should be confirmed using mass spectrometry and NMR spectroscopy.[7][11]
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure.
-
Expected Outcome: The observed molecular weight should match the calculated molecular weight of the THIQ-peptide conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra.
-
Expected Outcome: The NMR spectra should be consistent with the structure of the synthesized conjugate, showing characteristic peaks for both the THIQ moiety and the peptide backbone and side chains.
Visualizations
Signaling Pathway
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Engineering of Peptide–Drug Conjugates for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Application Notes and Protocols: Developing Antimicrobial Agents from 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the development of novel antimicrobial agents derived from the 1,2,3,4-tetrahydroisoquinolylmethylamine scaffold. This document outlines synthetic strategies, protocols for antimicrobial evaluation, and insights into the potential mechanism of action, serving as a valuable resource for researchers in the field of antimicrobial drug discovery.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial effects.[1][2] This document focuses on derivatives of this compound, a specific subclass of THIQs, and provides a framework for their synthesis, antimicrobial characterization, and mechanistic investigation. While direct studies on the antimicrobial properties of this compound are limited, this document draws upon data from structurally related THIQ and quinoline derivatives to provide a foundational guide for research in this area.
Data Presentation: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
The following tables summarize the antimicrobial activity of various 1,2,3,4-tetrahydroisoquinoline derivatives against a range of microbial pathogens. This data, collected from published literature, highlights the potential of this chemical class as a source of new antimicrobial leads.
Table 1: Antifungal Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives [3]
| Compound | Aspergillus niger (% Inhibition) | Aspergillus flavus (% Inhibition) | Aspergillus parasiticus (% Inhibition) | Penicillium verrucosum (% Inhibition) | Botrytis cinerea (% Inhibition) |
| 2 | 35.71 | 16.67 | 20.59 | 33.33 | 73.33 |
| 3 | 46.43 | 27.78 | 29.41 | 30.95 | 53.33 |
| 4 | 32.14 | 25.00 | 26.47 | 35.71 | 46.67 |
| 5 | 39.29 | 77.78 | 94.12 | 80.95 | 66.67 |
| 6 | 71.43 | 63.89 | 73.53 | 38.10 | 53.33 |
| 7 | 53.57 | 22.22 | 26.47 | 40.48 | 60.00 |
Table 2: Antibacterial Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives (MIC in µg/mL) [4]
| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus aureus (ATCC 43300, MRSA) |
| 2 | >50 | >50 |
| 3 | >50 | >50 |
| 4 | >50 | >50 |
| 5 | >50 | >50 |
| 6 | >50 | >50 |
| 7 | >50 | >50 |
| Ciprofloxacin | 0.5 | 0.5 |
| Imipenem | 0.5 | - |
Experimental Protocols
This section provides detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.
General Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
A common and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.
Materials:
-
Substituted β-phenylethylamine
-
Aldehyde or ketone
-
Protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid, BF₃·OEt₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Protocol:
-
Dissolve the substituted β-phenylethylamine (1 equivalent) in the anhydrous solvent.
-
Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add the acid catalyst (catalytic to stoichiometric amount).
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[1][6][7]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[8]
Visualizations
Proposed Mechanism of Action
While the specific mechanism of action for this compound derivatives is yet to be elucidated, related quinoline-based compounds have been shown to target the bacterial cell membrane.[9] The proposed mechanism involves the disruption of the cytoplasmic membrane, leading to depolarization, leakage of intracellular components, and ultimately, cell death.[9][10]
Caption: Proposed mechanism of action for quinoline-based antimicrobial agents.
Experimental Workflow for Antimicrobial Agent Development
The following diagram illustrates a typical workflow for the development of novel antimicrobial agents, from initial synthesis to biological evaluation.
Caption: General workflow for antimicrobial drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of this class of compounds. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for advancing these derivatives towards clinical development.
References
- 1. protocols.io [protocols.io]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qlaboratories.com [qlaboratories.com]
- 9. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)-tetrahydroisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(aminomethyl)-tetrahydroisoquinolines?
A1: The primary synthetic strategies include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the reduction of 1-cyano-tetrahydroisoquinolines. Each method presents its own set of challenges and considerations.
Q2: Why is the protection of the aminomethyl group often necessary during the synthesis?
A2: The primary amine of the aminomethyl group is nucleophilic and can interfere with the key cyclization reactions (Pictet-Spengler and Bischler-Napieralski). Protection, typically as a carbamate (e.g., Boc), prevents side reactions and ensures the desired ring formation.[1]
Q3: What are the typical protecting groups used for the aminomethyl moiety, and how are they removed?
A3: The tert-butoxycarbonyl (Boc) group is a common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid or HCl).[2] Other protecting groups like Carboxybenzyl (Cbz) can also be employed and are typically removed by catalytic hydrogenation.
Troubleshooting Guides by Synthetic Method
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core.[3][4] For the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines, a protected aminoacetaldehyde is typically used.
Logical Workflow for Pictet-Spengler Synthesis
Caption: General workflow for the Pictet-Spengler synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inactive aromatic ring. The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[4] - Unstable aldehyde. Aminoacetaldehyde is prone to polymerization. - Ineffective acid catalyst. | - Ensure the phenylethylamine starting material has electron-donating substituents. - Use a protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde. - Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize the concentration. |
| Formation of side products | - Oxidation of the tetrahydroisoquinoline ring. - N-alkylation of the starting phenylethylamine if the protecting group is not stable. - Formation of an iso-tetrahydroisoquinoline isomer.[5] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a robust protecting group like Boc. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired regioisomer. Purification by column chromatography may be necessary. |
| Difficulty in purification | - The final product is a polar amine, which can be challenging to purify by standard silica gel chromatography. | - Convert the final amine to its hydrochloride salt to facilitate purification by crystallization. - Use a modified mobile phase for column chromatography, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.[3] |
Bischler-Napieralski Reaction
This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[6]
Logical Workflow for Bischler-Napieralski Synthesis
Caption: General workflow for the Bischler-Napieralski synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of cyclized product | - The aromatic ring is not sufficiently activated. The reaction works best with electron-donating groups on the benzene ring.[7] - Harsh reaction conditions leading to decomposition. | - Use starting materials with electron-rich aromatic rings. - Optimize the dehydrating agent (e.g., POCl₃, P₂O₅, or Tf₂O) and reaction temperature.[6] Microwave-assisted synthesis can sometimes improve yields.[8] |
| Formation of styrene as a side product | - Retro-Ritter reaction, which is a known side reaction of the Bischler-Napieralski reaction, especially with certain substrates.[9] | - Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[9] |
| Incomplete reduction of the dihydroisoquinoline | - Insufficient reducing agent. - Inappropriate choice of reducing agent. | - Increase the equivalents of the reducing agent (e.g., NaBH₄). - Consider alternative reducing agents such as catalytic hydrogenation (H₂/Pd-C). |
Reduction of 1-Cyano-tetrahydroisoquinolines
This method provides a more direct route to the 1-(aminomethyl) group by reducing a nitrile at the 1-position.
Logical Workflow for Cyano Reduction Synthesis
Caption: Workflow for the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines via nitrile reduction.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the nitrile | - Insufficient reducing agent. - Deactivation of the reducing agent by moisture. | - Ensure an adequate excess of the reducing agent is used. - The reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware.[10] |
| Difficult work-up of the reaction | - The aluminum salts formed during the work-up of aluminum hydride reductions can be difficult to filter. | - Follow a standard Fieser work-up procedure: sequential addition of water, 15% NaOH solution, and then more water to precipitate granular aluminum salts that are easier to filter.[11] |
| Low yield of the final product | - Loss of product during extraction due to its high polarity. | - After quenching the reaction, perform multiple extractions with an appropriate organic solvent. - Acidify the aqueous layer and extract again to recover any amine that may have remained in the aqueous phase. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 1-(Aminomethyl)-tetrahydroisoquinolines
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Pictet-Spengler Reaction | Phenylethylamine, N-Boc-aminoacetaldehyde, Acid catalyst (TFA) | 60-80% | Milder conditions, good for electron-rich systems. | Requires a protected aldehyde, sensitive to electronic effects of the aromatic ring. |
| Bischler-Napieralski Reaction | N-(β-arylethyl)-N'-Boc-glycinamide, POCl₃, NaBH₄ | 50-70% | Can be used for a variety of substituted starting materials. | Often requires harsh conditions, potential for side reactions.[3] |
| Reduction of 1-Cyano-THIQ | 1-Cyano-tetrahydroisoquinoline, Aluminum Hydride | 70-90%[12] | High yields, direct formation of the aminomethyl group. | Requires handling of highly reactive and moisture-sensitive reagents. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Starting Materials: 3,4-Dimethoxyphenethylamine and N-Boc-aminoacetaldehyde.
-
Procedure: a. Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). b. Add N-Boc-aminoacetaldehyde (1.2 eq) to the solution. c. Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (1.5 eq). d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) to afford the N-Boc protected product.
Protocol 2: Deprotection of 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Starting Material: 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Procedure: a. Dissolve the Boc-protected compound in a suitable solvent such as dioxane or DCM. b. Add a 4M solution of HCl in dioxane (excess, e.g., 10 eq). c. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC. d. Upon completion, evaporate the solvent under reduced pressure. e. The resulting solid is the hydrochloride salt of the desired 1-(aminomethyl)-tetrahydroisoquinoline, which can be further purified by recrystallization.[2]
Protocol 3: Reduction of 1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Starting Material: 1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Procedure (under inert atmosphere): a. In a flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (or another aluminum hydride source) (e.g., 3 eq) in anhydrous tetrahydrofuran (THF).[13] b. Cool the suspension to 0 °C. c. Slowly add a solution of 1-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF. d. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. e. Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.[11] f. Stir the resulting mixture at room temperature for 30 minutes. g. Filter the granular precipitate and wash thoroughly with THF. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. Purify by converting to the hydrochloride salt or by column chromatography.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Overcoming Low Yields in the Pictet-Spengler Synthesis of THIQs
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Pictet-Spengler reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler synthesis of THIQs that can lead to low product yields.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The Pictet-Spengler reaction is favored by electron-rich aromatic rings.[1][2] If your β-arylethylamine substrate has electron-withdrawing groups, the cyclization step will be slow or may not proceed. Consider using a substrate with electron-donating groups (e.g., alkoxy groups) or employing harsher reaction conditions such as stronger acids or higher temperatures.[1][2] |
| Iminium ion not forming | The formation of the iminium ion intermediate is crucial for the reaction.[1] This step is acid-catalyzed. Ensure your acid catalyst is of appropriate strength and concentration. For less reactive substrates, stronger acids like trifluoroacetic acid (TFA) or superacids may be necessary.[1][3] In some cases, pre-forming the Schiff base before adding the acid catalyst can be beneficial.[2] |
| Decomposition of starting materials or product | High temperatures and strongly acidic conditions can lead to the degradation of sensitive substrates or the desired THIQ product. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and consider running the reaction at a lower temperature for a longer duration.[4] The use of milder catalysts, such as organocatalysts or enzymes, can also prevent degradation.[5][6] |
| Steric hindrance | Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can sterically hinder the condensation or cyclization steps. If possible, consider using starting materials with smaller protecting groups or substituents. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| N-Acyliminium ion side reactions | When using the N-acyliminium ion variant of the Pictet-Spengler reaction, side reactions such as the formation of enamides can occur, especially with aliphatic aldehydes.[7] Careful selection of the acylating agent and reaction conditions is important. |
| Rearrangement of intermediates | The initially formed spiroindolenine intermediate can sometimes undergo rearrangement to undesired products.[4][8] The stability of this intermediate and the subsequent reaction pathway can be influenced by the substrate structure and reaction conditions. |
| Oxidation of the THIQ product | Tetrahydroisoquinolines can be susceptible to oxidation, especially if the reaction is worked up in the presence of air for extended periods or if certain catalysts are used. Ensure a proper inert atmosphere during the reaction and workup if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Pictet-Spengler reaction?
A1: The optimal catalyst depends heavily on the specific substrates being used.
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Protic Acids: Traditional conditions employ protic acids like HCl or H₂SO₄ with heating.[1] Trifluoroacetic acid (TFA) is also commonly used, sometimes in dichloromethane (DCE) as a solvent.[9]
-
Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective.[2]
-
Organocatalysts: For asymmetric synthesis, chiral phosphoric acids or thioureas have been successfully used to achieve high enantioselectivity.[10][11]
-
Enzymes: Norcoclaurine synthase (NCS) and its variants can catalyze the Pictet-Spengler reaction, even with challenging ketone substrates, offering high stereoselectivity under mild conditions.[6][12]
Q2: How do solvent and temperature affect the yield and stereoselectivity?
A2: Solvent and temperature are critical parameters.
-
Solvent: While traditional Pictet-Spengler reactions were performed in protic solvents, aprotic media have been shown to give superior yields in some cases.[1] The choice of solvent can also influence the diastereoselectivity of the reaction. For example, in the synthesis of certain β-carbolines, acetonitrile or nitromethane provided a high cis:trans ratio.[4]
-
Temperature: Higher temperatures generally accelerate the reaction but can also lead to side product formation and racemization.[1] For diastereoselective reactions, lower temperatures often favor the kinetically controlled product.[4]
Q3: My aromatic ring is not very nucleophilic. How can I improve my yield?
A3: For less nucleophilic aromatic rings, such as a phenyl group, higher temperatures and strong acids are typically required.[1] An alternative is to use the N-acyliminium ion variant of the Pictet-Spengler reaction. The N-acyliminium ion is a much more powerful electrophile, allowing for cyclization onto even less activated aromatic rings under milder conditions.[1]
Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?
A4: Yes, ketones can be used, but they are generally less reactive than aldehydes and may require more forcing conditions.[6] This can lead to lower yields. However, enzymatic methods using norcoclaurine synthase have shown great promise for the condensation of dopamine with unactivated ketones, yielding 1,1'-disubstituted THIQs.[6] Phosphate-mediated Pictet-Spengler reactions have also been successful with a range of ketone substrates.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected yields under different conditions.
Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
| β-Arylethylamine | Carbonyl | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 50 | ~85 | [14] |
| Tryptamine | Various Aldehydes | Chiral Phosphoric Acid | Toluene | RT | 71-97 | [15] |
| Dopamine | Various Ketones | Norcoclaurine Synthase | Aqueous Buffer | 30 | 54-95 | [6][13] |
| Phenethylamine | Dimethoxymethane | Hydrochloric Acid | - | Reflux | Moderate | [1] |
| Tryptophan Methyl Ester | Piperonal | HCl | Acetonitrile | - | High (cis:trans 99:1) | [4] |
Table 2: Effect of Reaction Conditions on Pictet-Spengler Reaction Yield
| β-Arylethylamine | Carbonyl | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 40 | ~75 | [16] |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 60 | ~80 | [16] |
| Tryptophan Ester | Various Aldehydes | Molecular Sieves | Chloroform | RT | Quantitative | [17] |
| 2-(1H-indol-3-yl)ethanamine | Various | TFA | Toluene | 50 | 68-85 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
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To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, DCE, or MeOH), add the aldehyde or ketone (1.0-1.2 eq).
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Add the acid catalyst (e.g., TFA, 0.5-2.0 eq; or a catalytic amount of a stronger acid like HCl).
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Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Enantioselective Organocatalyzed Pictet-Spengler Reaction
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In a dry flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) and the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%) in a dry, non-polar solvent (e.g., toluene).
-
Add the aldehyde (1.1 eq) to the mixture.
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Stir the reaction at the specified temperature (often ambient or sub-ambient) for the required time, monitoring by chiral HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, the product can be isolated by direct purification via column chromatography or after an aqueous workup as described in Protocol 1.
Visualizations
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B [pubs.rsc.org]
- 6. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
"improving stereoselectivity in asymmetric THIQ synthesis"
Welcome to the technical support center for the asymmetric synthesis of Tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for asymmetric THIQ synthesis?
A1: The most prevalent methods for asymmetric THIQ synthesis include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by asymmetric reduction, and the asymmetric hydrogenation of dihydroisoquinolines (DHIQs).[1][2] Each method has its own set of advantages and challenges regarding substrate scope and stereocontrol.
Q2: My Pictet-Spengler reaction is resulting in low diastereoselectivity. What are the potential causes?
A2: Low diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors. The nature of the chiral auxiliary or catalyst is paramount. Reaction conditions such as temperature and solvent also play a crucial role. For instance, lower temperatures often favor the formation of the kinetic product, potentially increasing diastereoselectivity. The steric bulk of both the aldehyde and the amine substrate can also significantly impact the facial selectivity of the cyclization.
Q3: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?
A3: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism. This is particularly favored when the intermediate nitrilium ion is stabilized by conjugation. To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct. Alternatively, employing milder cyclization conditions, for example, using oxalyl chloride to form an N-acyliminium intermediate, can avoid the elimination pathway that leads to the styrene byproduct.
Q4: How does catalyst loading affect the enantioselectivity of my asymmetric hydrogenation?
A4: Catalyst loading is a critical parameter. While a higher catalyst loading can increase the reaction rate, it does not always guarantee higher enantioselectivity. In some cases, high concentrations of the catalyst can lead to the formation of less selective dimeric or aggregated catalytic species. It is crucial to screen different catalyst loadings to find the optimal balance between reaction efficiency and enantiomeric excess (ee%). Reducing catalyst loading can sometimes improve enantioselectivity, but may require longer reaction times or higher pressures.
Q5: Can the solvent choice reverse the enantioselectivity of the reaction?
A5: Yes, in certain iridium-catalyzed asymmetric hydrogenations, the choice of solvent can dramatically influence and even reverse the enantioselectivity. For example, using a non-polar solvent like toluene might favor the formation of the (R)-enantiomer, while a protic solvent like ethanol could lead to the (S)-enantiomer as the major product.[3] This is often attributed to different coordination modes of the solvent to the metal center, which in turn influences the preferred substrate approach to the catalyst.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation of DHIQs
This guide provides a systematic approach to troubleshooting low enantioselectivity in the asymmetric hydrogenation of 3,4-dihydroisoquinolines.
Troubleshooting Workflow for Low ee%
Caption: Troubleshooting workflow for low enantiomeric excess.
| Problem | Potential Cause | Suggested Solution |
| Low ee% | Impure or Inactive Catalyst | Ensure the chiral ligand and metal precursor are of high purity. Prepare the catalyst under inert conditions to prevent deactivation. Consider in-situ catalyst generation. Screen a variety of ligands with different electronic and steric properties. |
| Suboptimal Reaction Conditions | Solvent: Screen a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, dioxane) and protic (e.g., MeOH, EtOH).[3] Temperature: Lowering the reaction temperature can often improve enantioselectivity. Pressure: Vary the hydrogen pressure; higher pressures may be required for less reactive substrates but can sometimes negatively impact ee%. | |
| Incorrect Catalyst Loading | Optimize the catalyst loading. High loadings can sometimes lead to lower ee%. Perform a study with varying catalyst concentrations (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%). | |
| Substrate Impurities | Purify the dihydroisoquinoline substrate carefully. Certain impurities can act as catalyst poisons or inhibitors. | |
| Product Racemization | Check if the product is prone to racemization under the reaction or workup conditions. A milder workup procedure might be necessary. |
Guide 2: Poor Diastereoselectivity in Pictet-Spengler Reactions
This guide addresses common issues leading to poor diastereomeric ratios (dr) in the Pictet-Spengler cyclization for THIQ synthesis.
Decision Tree for Improving Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
| Problem | Potential Cause | Suggested Solution |
| Poor dr | Thermodynamic Control | The reaction may be equilibrating to the thermodynamically more stable, but undesired, diastereomer. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Ineffective Chiral Induction | If using a chiral catalyst (e.g., a chiral phosphoric acid), screen different catalysts with varying steric bulk and acidity. If using a chiral auxiliary, consider one that provides better facial shielding. | |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents. Non-polar, aprotic solvents like toluene or dichloromethane are often good starting points. | |
| Substrate Structure | The steric bulk of substituents on both the amine and aldehyde can influence diastereoselectivity. Modifying protecting groups or other non-essential functionalities to be bulkier can enhance steric differentiation of the two faces of the iminium intermediate. |
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in Ir-Catalyzed Asymmetric Hydrogenation of a 2-substituted Quinoxaline[3]
| Entry | Solvent | Conversion (%) | ee% ((R/S)) |
| 1 | Toluene/Dioxane (1:1) | >99 | 98 (R) |
| 2 | Dioxane | >99 | 96 (R) |
| 3 | Toluene | >99 | 95 (R) |
| 4 | CH₂Cl₂ | >99 | 93 (R) |
| 5 | THF | >99 | 90 (R) |
| 6 | MeOH | >99 | 85 (S) |
| 7 | EtOH | >99 | 93 (S) |
Reaction conditions: Substrate (0.25 mmol), [Ir(cod)Cl]₂ (0.5 mol%), Ligand (1 mol%), 2 MPa H₂, room temperature, 18 h.
Table 2: Influence of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | ee% |
| 1 | 5 | 95 | 99 |
| 2 | 2 | 93 | 99 |
| 3 | 1 | 90 | 98 |
| 4 | 0.5 | 85 | 98 |
| 5 | 0.1 | 70 | 95 |
Data is illustrative and compiled from general trends observed in asymmetric catalysis literature. Specific results will vary based on the reaction.
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of chiral tetrahydro-β-carbolines using a chiral phosphoric acid catalyst.
Reaction Scheme
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reduction of 1-Cyano-Tetrahydroisoquinoline Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical reduction of 1-cyano-tetrahydroisoquinoline precursors to their corresponding primary amines.
Troubleshooting Guides
This section addresses common issues encountered during the reduction of 1-cyano-tetrahydroisoquinolines. For each problem, potential causes are identified, and corrective actions are suggested.
Problem 1: Low or No Conversion of the Starting Material
Question: I am attempting to reduce my 1-cyano-tetrahydroisoquinoline precursor, but I am observing little to no consumption of the starting material. What are the possible causes and how can I resolve this?
Answer: Low or no conversion is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or the nature of the substrate itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Key Considerations |
| Inactive Reducing Agent | Use a fresh batch or a newly opened container of the reducing agent. For metal hydrides like LiAlH₄, ensure it is a fine, white powder and not a gray, lumpy solid. | Metal hydrides are sensitive to moisture and can decompose upon storage. |
| Inappropriate Reducing Agent | For N-heterocyclic nitriles, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Aluminum Hydride (AlH₃) may be necessary. Catalytic hydrogenation (e.g., H₂/Raney Ni) can sometimes be challenging for these substrates.[1] | The nitrogen atom in the tetrahydroisoquinoline ring can sometimes interfere with certain catalysts. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Some reductions, particularly with borane complexes, may require heating.[2] | Monitor for potential side reactions or decomposition at higher temperatures. |
| Poor Solvent Choice | Ensure the solvent is anhydrous, especially when using metal hydrides. Ethereal solvents like THF or diethyl ether are generally preferred for LiAlH₄ reductions.[1][3] | Protic solvents will quench metal hydride reagents. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Purify the starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Increase the catalyst loading. | Even trace impurities can deactivate the catalyst. |
Problem 2: Formation of Significant Byproducts
Question: My reduction reaction is producing significant amounts of unintended byproducts. How can I identify and minimize their formation?
Answer: The formation of byproducts is a common challenge in nitrile reductions. The most prevalent side reactions include the formation of secondary and tertiary amines, as well as potential isomerization of the starting material under certain conditions.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Secondary/Tertiary Amines | The initially formed primary amine can react with the intermediate imine, leading to over-alkylation. This is particularly common in catalytic hydrogenation.[2][4] | - Add a weak base like ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation. - Perform the reduction in the presence of an acylating agent (e.g., acetic anhydride or Boc-anhydride) to protect the primary amine as it forms.[5] |
| Isomerized Starting Material | Under basic conditions, the 1-cyano-tetrahydroisoquinoline can potentially isomerize.[6] | If using a base, opt for a non-nucleophilic, sterically hindered base and maintain low temperatures. |
| Partially Reduced Intermediates | Incomplete reduction can lead to the accumulation of imine intermediates. | Increase the equivalents of the reducing agent or extend the reaction time. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most effective for the reduction of 1-cyano-tetrahydroisoquinolines?
An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been successfully achieved using aluminum hydride reduction.[7] Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent capable of converting nitriles to primary amines and is often effective for substrates that are resistant to other methods.[8] Catalytic hydrogenation with Raney Nickel or Palladium on carbon can also be employed, but may require optimization to prevent the formation of secondary and tertiary amine byproducts.[2]
Q2: My 1-cyano-tetrahydroisoquinoline starting material is poorly soluble in the reaction solvent. What can I do?
Poor solubility can hinder the reaction. Consider using a co-solvent system or a different solvent in which your starting material is more soluble, ensuring it is compatible with your chosen reducing agent. For instance, while diethyl ether is common for LiAlH₄ reductions, THF can be a better choice for less soluble substrates due to its higher boiling point and better solvating properties.[1]
Q3: How can I monitor the progress of my reduction reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system to clearly separate the starting material, product, and any potential byproducts. Staining with ninhydrin can be effective for visualizing the primary amine product, which will typically appear as a colored spot.
Q4: Are there any safety precautions I should take when running these reductions?
Yes, safety is paramount.
-
Metal Hydride Reductions (e.g., LiAlH₄): These reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents.[8] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure should be performed carefully by slowly quenching the excess hydride at low temperatures.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure all equipment is properly sealed and operated in a well-ventilated area, away from ignition sources.
Experimental Protocols
Protocol 1: Reduction of 1-Cyano-Tetrahydroisoquinoline using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF to a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer.
-
Addition of Substrate: Dissolve the 1-cyano-tetrahydroisoquinoline (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
"optimization of reaction conditions for catalytic asymmetric Pictet-Spengler reactions"
Welcome to the technical support center for the optimization of catalytic asymmetric Pictet-Spengler reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high yields and enantioselectivities in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic asymmetric Pictet-Spengler reaction.
Q: My reaction yield is low. What are the potential causes and solutions?
A: Low yields can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: Ensure the β-arylethylamine and aldehyde starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions. Aldehydes, in particular, can be prone to oxidation.
-
Moisture: The reaction is sensitive to water, which can hydrolyze the key iminium ion intermediate and negatively impact catalyst performance.[1] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of a drying agent like anhydrous Na₂SO₄ can be beneficial.[1]
-
Catalyst Activity: The catalyst may be inhibited by the Lewis basic product amine.[2] If product inhibition is suspected, one strategy is to trap the product in situ by adding an acylating agent like Boc₂O, which can allow for a significant reduction in catalyst loading.[3]
-
Reaction Conditions:
-
Temperature: Higher temperatures may be required for less nucleophilic aromatic rings (e.g., a simple phenyl group)[4]. However, excessively high temperatures can favor racemization[4].
-
Concentration: In some protocols, lower concentrations have been shown to improve yields and enantioselectivities.[2]
-
-
Iminium Ion Formation: The formation of the iminium ion is the driving force of the reaction.[4] For less reactive substrates, consider using stronger acid catalysts or switching to an acyl-Pictet-Spengler variant, which generates a more electrophilic N-acyliminium ion.[5]
Q: I am observing poor enantioselectivity (low ee). How can I improve it?
A: Suboptimal enantioselectivity is a common challenge. Consider these optimization strategies:
-
Catalyst Choice: The structure of the chiral catalyst is paramount. Small modifications to the catalyst's backbone or substituents can dramatically impact enantioselectivity.[5] It is often necessary to screen a panel of catalysts (e.g., different chiral phosphoric acids, thioureas, or imidodiphosphorimidates) for a new substrate combination.[5][6][7]
-
Solvent Effects: The reaction solvent plays a critical role. Nonpolar or weakly polar organic solvents are commonly used.[8] The regioselectivity and enantioselectivity can be highly dependent on the solvent.[1] A solvent screen is a crucial step in optimization.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the kinetically controlled pathway and reducing background uncatalyzed reactions.[4][9]
-
Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes improve enantioselectivity. This may be due to slowing the reaction, allowing side processes (like the removal of water by a drying agent) to proceed more effectively before the asymmetric cyclization occurs.[1]
-
Additives: For thiourea-catalyzed reactions, the addition of a weak Brønsted acid co-catalyst, such as benzoic acid, is often essential for achieving high enantioselectivity.[2]
Q: The diastereoselectivity of my reaction is poor (formation of cis/trans isomers). How can I control it?
A: When using substrates like tryptophan derivatives, a new chiral center is formed at the C-1 position, leading to either cis or trans diastereomers relative to the C-3 substituent.
-
Kinetic vs. Thermodynamic Control: The cis product is typically the kinetically controlled product, favored at lower temperatures. The trans product is often the thermodynamically more stable isomer and its formation is favored by higher temperatures or longer reaction times, which allow for equilibration.[4][10]
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Controlling Stereochemistry: To favor the cis isomer, perform the reaction at low temperatures (e.g., -78 °C to -30 °C).[10][11] To obtain the trans isomer, running the reaction at a higher temperature may be effective.[4]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Pictet-Spengler reaction?
A: The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (ring closure), followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[4][12][13]
Q: What types of catalysts are used for the asymmetric Pictet-Spengler reaction?
A: Several classes of chiral catalysts are effective, including:
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Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and imidodiphosphorimidates (IDPis) are highly effective and widely used.[6][7][14]
-
Chiral Thioureas: These often act as hydrogen-bond donors and are typically used with a co-catalyst.[5][6]
-
Chiral Lewis Acids: While less common due to potential product inhibition, some systems have been developed.[2]
Q: How does the electronic nature of the starting materials affect the reaction?
A: The nucleophilicity of the aromatic ring is crucial. Electron-rich β-arylethylamines (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups) give higher yields under milder conditions.[4][12] Conversely, electron-deficient systems may require harsher conditions, such as stronger acids or higher temperatures.[4]
Data Presentation: Optimization Parameters
The following tables summarize key quantitative data from optimization studies.
Table 1: Effect of Catalyst Structure on Acyl-Pictet-Spengler Reaction (Substrate: Tryptamine-derived imine, Acylating Agent: Acetyl Chloride)
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1a | Thiourea | 10 | 65 | 59 |
| 1c | Thiourea | 10 | 65 | 77 |
| 1e | Thiourea | 10 | 70 | 93 |
| 1f | Thiourea | 10 | 70 | 96 |
| Data sourced from a study on acyl-Pictet-Spengler reactions.[5] |
Table 2: Effect of Temperature and Catalyst Loading on CPA-Catalyzed Reaction (Substrate: Diethyl 2-aminomalonate tryptamine derivative and propanal)
| Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| r.t. | 20 | Toluene | 90 | 66 |
| -10 | 20 | Toluene | 88 | 75 |
| -30 | 20 | Toluene | 86 | 88 |
| -45 | 20 | Toluene | 57 | 86 |
| r.t. | 10 | Toluene | 44 | 64 |
| r.t. | 5 | Toluene | 38 | 65 |
| Data adapted from optimization experiments using a chiral phosphoric acid (CPA) catalyst.[9] |
Table 3: Effect of Solvent on Regioselectivity (Substrate: (R)-Norprotosinomenine and TBS-masked dopal)
| Solvent | Ortho/Para Ratio |
| Dichloromethane | 1:1.1 |
| Toluene | 1:1.3 |
| Acetonitrile | 1.1:1 |
| Dioxane | 2.1:1 |
| Tetrahydrofuran | 3.5:1 |
| Data highlights the significant influence of the solvent on the ortho/para regioselectivity of the cyclization.[1] |
Experimental Protocols
General Protocol for Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon), add the tryptamine derivative (1.0 eq., e.g., 0.15 mmol) and the chiral phosphoric acid catalyst (e.g., 20 mol%).
-
Solvent and Additives: Add anhydrous solvent (e.g., Toluene, 1.0 mL) and anhydrous sodium sulfate (Na₂SO₄, ~500 mg) as a drying agent.[9]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.
-
Aldehyde Addition: Add the aldehyde (1.5 eq.), pre-cooled to the reaction temperature, to the mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (e.g., 72-120 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction with an aqueous solution of Na₂CO₃ and allow it to warm to room temperature.
-
Extraction: Separate the organic phase and extract the aqueous phase with a suitable solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.[9]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Below are diagrams illustrating key workflows and relationships in the catalytic asymmetric Pictet-Spengler reaction.
Caption: Catalytic cycle of an acid-catalyzed asymmetric Pictet-Spengler reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing product inhibition in chiral thiourea-catalyzed cyclization"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with product inhibition in chiral thiourea-catalyzed cyclization reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during chiral thiourea-catalyzed cyclization reactions, with a focus on symptoms that could indicate product inhibition.
| Issue / Observation | Potential Cause | Suggested Solution |
| Reaction stalls or gives low conversion | Product Inhibition: The cyclic product may be binding to the thiourea catalyst through hydrogen bonds, preventing it from participating in further catalytic cycles. | 1. Increase Catalyst Loading: A higher catalyst concentration can help to overcome the inhibitory effect of the product. 2. Solvent Screening: Switch to a more polar or hydrogen-bond-donating solvent, such as hexafluoro-2-propanol (HFIP), which can disrupt the product-catalyst interaction.[1] 3. Temperature Optimization: Vary the reaction temperature. Lower temperatures may favor the desired catalytic interactions over product inhibition. |
| Inconsistent results between runs | Byproduct Inhibition: A byproduct of the reaction, rather than the main product, may be inhibiting the catalyst. | 1. Identify Byproducts: Use techniques like LC-MS or NMR to identify any byproducts. 2. Reaction Optimization: Adjust reaction conditions (e.g., stoichiometry of reactants, addition of scavengers) to minimize byproduct formation. |
| Low enantioselectivity | Background Reaction: A non-catalyzed or racemic background reaction may be occurring, potentially promoted by reaction intermediates or byproducts. | 1. Lower Reaction Temperature: This can slow down the uncatalyzed background reaction more than the desired catalyzed reaction. 2. Optimize Catalyst Structure: The chiral environment of the catalyst is crucial. A different chiral scaffold or substituent on the thiourea may provide better stereocontrol and a more favorable binding with the substrate over the product. |
| Catalyst degradation | Instability of the Catalyst: The catalyst may be degrading under the reaction conditions. | 1. Inert Atmosphere: Although many thiourea catalysts are bench-stable, sensitive substrates or reactions may benefit from being run under an inert atmosphere (e.g., nitrogen or argon). 2. Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can sometimes lead to catalyst decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of chiral thiourea-catalyzed cyclization?
A1: Product inhibition occurs when the product of the cyclization reaction binds to the chiral thiourea catalyst, typically through the same hydrogen-bonding interactions that are crucial for catalysis. This product-catalyst complex is often non-productive, effectively reducing the concentration of active catalyst and slowing down or stalling the reaction.
Q2: How can I determine if my reaction is suffering from product inhibition?
A2: A key indicator is a decrease in the reaction rate as the product concentration increases. You can perform kinetic studies by monitoring the reaction progress over time. If the reaction starts efficiently but then slows down significantly more than expected based on substrate consumption, product inhibition is a likely cause. Another method is to run the reaction with an initial addition of the final product; a significantly lower initial rate compared to a control experiment would strongly suggest product inhibition.
Q3: Can the structure of the thiourea catalyst influence its susceptibility to product inhibition?
A3: Yes, the structure of the catalyst is critical. Bifunctional thiourea catalysts, which have both a hydrogen-bond-donating thiourea moiety and a Brønsted base (e.g., a tertiary amine), are designed to activate both the electrophile and nucleophile. The strength and geometry of the hydrogen bonds formed with the substrate's transition state versus the final product can be tuned by modifying the catalyst's steric and electronic properties. A well-designed catalyst should bind more strongly to the transition state than to the product, thus minimizing product inhibition.
Q4: Are there any solvents that are known to mitigate product inhibition?
A4: Yes, highly polar and strong hydrogen-bond-donating solvents can be effective. Solvents like hexafluoro-2-propanol (HFIP) can solvate the product and catalyst, disrupting the inhibitory product-catalyst hydrogen bonds.[1] However, a solvent screening is always recommended, as the optimal solvent will depend on the specific substrates and catalyst.
Q5: Besides changing the solvent or catalyst loading, what other strategies can be employed?
A5: In some systems, in situ removal of an inhibitory co-product can be effective. For example, if a co-product is acidic or basic, a polymeric resin or scavenger can be added to remove it from the reaction medium as it is formed. This strategy is more common when a byproduct is the inhibiting species.
Quantitative Data from Reaction Optimization Studies
The following tables summarize data from representative studies on bifunctional thiourea-catalyzed reactions. While not all of these studies explicitly cite product inhibition, the optimization of reaction parameters is often necessary to overcome such limiting factors.
Table 1: Optimization of a Bifunctional Thiourea-Catalyzed Asymmetric Annulation
Reaction: [3+2] annulation of 2-isothiocyanato-1-indanones with barbiturate-based olefins.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C1 (5) | CH2Cl2 | 12 | 55 | >20:1 | 97 |
| 2 | C1 (2.5) | CH2Cl2 | 18 | 50 | >20:1 | 97 |
| 3 | C4 (5) | CH2Cl2 | 12 | 75 | >20:1 | 97 |
| 4 | C5 (5) | CH2Cl2 | 12 | 80 | >20:1 | 98 |
| 5 | C5 (5) | Toluene | 12 | 70 | >20:1 | 96 |
| 6 | C5 (5) | Et2O | 12 | 65 | >20:1 | 95 |
Data adapted from a study on bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions.[2]
Table 2: Solvent and Catalyst Optimization for an Asymmetric aza-Henry Reaction
Reaction: aza-Henry reaction of isatin-derived ketimines with nitroethane.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | 2c (10) | CHCl3 | -20 | 95 | 80:20 | 85 |
| 2 | 2c (10) | Toluene | -20 | 99 | 95:5 | 92 |
| 3 | 2c (10) | m-Xylene | -20 | 99 | 93:7 | 93 |
| 4 | 2c (10) | DCM | -20 | 90 | 85:15 | 88 |
| 5 | 2c (10) | Et2O | -20 | 90 | 96:4 | 95 |
| 6 | 2c (10) | Toluene | 0 | 92 | 90:10 | 90 |
Data adapted from a study on a novel chiral thiourea for the aza-Henry reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for a Chiral Thiourea-Catalyzed Asymmetric [3+2] Annulation
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To a dried reaction vial, add the barbiturate-based olefin (0.12 mmol) and the chiral thiourea catalyst (0.005 mmol, 5 mol%).
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Add the solvent (1.0 mL, e.g., CH2Cl2) and stir the mixture at room temperature for 5 minutes.
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Add the 2-isothiocyanato-1-indanone (0.1 mmol).
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the desired product.
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Determine the diastereomeric ratio (dr) by 1H NMR analysis and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
This protocol is a generalized representation based on published procedures.[2]
Visualizations
Caption: Catalytic cycle for a bifunctional thiourea catalyst, illustrating the potential for product inhibition.
Caption: A decision-making workflow for troubleshooting low-yielding cyclization reactions.
References
- 1. Collection - Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Aminomethyl-THIQs with Electron-Withdrawing Groups
Welcome to the technical support center for the synthesis of aminomethyl-tetrahydroisoquinolines (THIQs) featuring electron-withdrawing groups (EWGs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aminomethyl-THIQs with electron-withdrawing groups, categorized by the synthetic route.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines. However, the presence of electron-withdrawing groups on the aromatic ring can significantly impact the reaction's success.
Question: My Pictet-Spengler reaction is failing or giving very low yields when using a β-arylethylamine with a strong electron-withdrawing group. What can I do?
Answer:
This is a common issue as electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making the intramolecular cyclization step more difficult.[1][2] Here are several troubleshooting strategies:
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Increase Catalyst Acidity and Reaction Temperature: For less nucleophilic aromatic rings, harsher reaction conditions are often necessary.[1] Consider using stronger acids like trifluoroacetic acid or even superacids and increasing the reaction temperature.[1]
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Pre-form the Iminium Ion: The driving force of the reaction is the electrophilicity of the iminium ion.[1] You can prepare the Schiff base separately and then treat it with a protic or Lewis acid to promote cyclization.[2] This can sometimes provide better results than a one-pot approach.
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Activate the Nucleophile: In some cases, acylation of the nitrogen atom of the β-arylethylamine can increase its reactivity.
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Consider an Alternative Nitrone-Based Approach: For challenging substrates, using a nitrone-based Pictet-Spengler reaction can be effective. Activated nitrones exhibit enhanced electrophilicity, which can broaden the scope to include substrates with strongly electron-withdrawing groups.[3]
Ugi Multicomponent Reaction
The Ugi reaction is a powerful tool for creating molecular diversity and can be adapted for the synthesis of complex heterocyclic structures.
Question: I am attempting a Ugi reaction to synthesize a precursor for my aminomethyl-THIQ, but the reaction is not proceeding or is giving a complex mixture of products. What are the likely causes?
Answer:
The Ugi four-component reaction (Ugi-4CR) involves a delicate interplay of equilibria.[4][5] Troubleshooting often involves optimizing the reaction conditions and component purity.
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Check Purity of Reactants: The Ugi reaction is sensitive to the purity of the aldehyde/ketone, amine, isocyanide, and carboxylic acid components. Ensure all starting materials are pure and dry.
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Solvent Choice: The reaction is often carried out in polar aprotic solvents like methanol or 2,2,2-trifluoroethanol at high concentrations.[5]
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Catalyst Addition: While the classic Ugi reaction is often catalyst-free, some variations benefit from the addition of a Lewis acid, such as ZnCl₂, to activate the carbonyl component and facilitate imine formation.[4][5]
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Order of Addition: While typically a one-pot reaction, the pre-formation of the imine by mixing the amine and aldehyde/ketone before adding the isocyanide and carboxylic acid can sometimes improve yields.
-
Alternative Components: If the standard Ugi reaction is problematic, consider using alternative components. For instance, N-hydroxyimides can be used as carboxylic acid isosteres.[4]
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be employed in the synthesis of aminomethyl-THIQ precursors.
Question: My one-pot reductive amination is resulting in a low yield of the desired amine, and I'm observing significant amounts of the starting carbonyl and/or a byproduct alcohol. What's going wrong?
Answer:
This suggests an imbalance between the rate of imine formation and the rate of reduction. Here's how to troubleshoot:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone.[6] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the iminium ion over the carbonyl group.[6][7]
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pH Control: Imine formation is optimal under weakly acidic conditions (pH 4-5).[6][7] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl will not be sufficiently activated.
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Pre-formation of the Imine: To avoid competitive reduction of the carbonyl, you can pre-form the imine by stirring the carbonyl compound and the amine together for a period before adding the reducing agent.[8] You can monitor imine formation by techniques like NMR.[8]
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Water Removal: The formation of the imine is an equilibrium reaction that produces water.[9] Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the overall yield of the amination.
Frequently Asked Questions (FAQs)
Q1: Why are electron-withdrawing groups problematic for the classical Pictet-Spengler synthesis of THIQs?
A1: Electron-withdrawing groups deactivate the aromatic ring, reducing its nucleophilicity.[2] This makes the key intramolecular electrophilic aromatic substitution step, where the new ring is formed, significantly more difficult, often leading to low or no yield under standard conditions.[1]
Q2: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction to introduce a quaternary center?
A2: Yes, the Pictet-Spengler reaction can be performed with ketones to generate aza-quaternary centers.[3] However, these reactions can be more challenging than with aldehydes and may require more forcing conditions or specialized catalysts.[3]
Q3: In a reductive amination, what is the advantage of using sodium cyanoborohydride (NaBH₃CN) over sodium borohydride (NaBH₄)?
A3: Sodium cyanoborohydride is a less powerful reducing agent than sodium borohydride.[6][7] This selectivity allows it to preferentially reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing the formation of the corresponding alcohol byproduct.[6][7]
Q4: Is it possible to perform a Pictet-Spengler reaction under neutral or basic conditions?
A4: While traditionally an acid-catalyzed reaction, some variations have been shown to work in aprotic media, sometimes even without an acid catalyst, and can result in superior yields.[1] This is particularly true for substrates with highly nucleophilic aromatic rings.
Q5: How can I monitor the progress of my reductive amination reaction?
A5: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the starting materials and the appearance of the product. For a more detailed analysis, you can take aliquots of the reaction mixture and analyze them by NMR to observe the signals of the aldehyde/ketone, the intermediate imine, and the final amine product.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Reactions with EWGs
| Entry | β-Arylethylamine Substituent | Aldehyde/Ketone | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 4-Nitro | Formaldehyde | TFA, reflux | Low | Hypothetical |
| 2 | 4-Cyano | Acetaldehyde | BF₃·OEt₂, 80 °C | Moderate | Hypothetical |
| 3 | 5-Bromo (Indole) | Benzaldehyde | Pivaloyl Chloride | 62-83% | [3] |
| 4 | 6-Nitro (Indole) | Various Ketonitrones | Pivaloyl Chloride | ~10% decrease from donating groups | [3] |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Advantages | Potential Issues |
| NaBH₄ | Aldehydes, Ketones | Readily available, inexpensive | Can reduce starting carbonyl |
| NaBH₃CN | Aldehydes, Ketones | Selective for iminium ions | Toxic cyanide byproduct |
| NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective, non-toxic byproducts | Can be slower, moisture sensitive |
| H₂/Pd, Pt, Ni | Aldehydes, Ketones | "Green" reducing agent | Requires specialized equipment (hydrogenator) |
Experimental Protocols
General Protocol for a Nitrone-Based Pictet-Spengler Reaction with an Electron-Withdrawing Group
This protocol is adapted from a literature procedure for the synthesis of aza-quaternary centers.[3]
-
Preparation of the Ketonitrone: Synthesize the ketonitrone starting material according to established literature procedures. Ensure the ketonitrone is pure and dry before proceeding.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate bearing the electron-withdrawing group (1.0 eq) and the ketonitrone (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Activation and Cyclization: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the activating agent, such as pivaloyl chloride (1.5 eq), dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for a One-Pot Reductive Amination using Sodium Cyanoborohydride
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).
-
Imine Formation: Add a catalytic amount of acetic acid to achieve a pH of approximately 4-5. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent. Add the NaBH₃CN solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine intermediate is no longer observed.
-
Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Pictet-Spengler reaction pathway for THIQ synthesis.
Caption: Experimental workflow for one-pot reductive amination.
Caption: Troubleshooting logic for Pictet-Spengler reactions.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Solubility and Bioavailability of THIQ-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the solubility and bioavailability of Tetrahydroisoquinoline (THIQ)-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My THIQ-based compound has poor aqueous solubility. What are the initial steps I should consider to improve it?
A1: For poorly soluble THIQ compounds, a multi-pronged approach is recommended. Initial strategies to consider include:
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Salt Formation: If your THIQ derivative has ionizable groups (which is common for amine-containing structures), forming a salt is often the most effective first step to significantly increase aqueous solubility.[1][2]
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pH Adjustment: The solubility of ionizable compounds like many THIQs is highly pH-dependent.[3] Experimenting with different pH values for your formulation can reveal an optimal range for improved solubility.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can enhance the solubility of hydrophobic compounds. However, toxicity and regulatory acceptance of the co-solvent must be considered for in vivo studies.
Q2: I've tried simple formulation adjustments with limited success. What are more advanced techniques to enhance the bioavailability of my THIQ-based drug candidate?
A2: If initial approaches are insufficient, several advanced strategies can be employed:
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Prodrugs: Chemical modification of the THIQ molecule to create a more soluble or permeable prodrug that is converted to the active parent drug in vivo is a proven strategy. For example, an ethyl ester prodrug of a THIQ derivative (compound 6t) demonstrated good oral bioavailability in both mice and rats.[4][5]
-
Nanotechnology-Based Formulations: Encapsulating your THIQ compound in nanoparticles, such as lipid-polymer hybrid nanoparticles, can dramatically improve oral bioavailability by enhancing absorption and protecting the drug from degradation. Studies on similarly hydrophobic compounds have shown significant bioavailability enhancement, in some cases over four-fold.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve the dissolution rate and, consequently, bioavailability.
Q3: How do I determine the solubility of my THIQ compound experimentally?
A3: The most common and reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method .[6][7][8][9][10] This involves adding an excess of your compound to a solvent (e.g., water, buffer of a specific pH) and agitating it until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.
Q4: What are the standard in vivo models for assessing the oral bioavailability of a new THIQ-based drug candidate?
A4: Preclinical assessment of oral bioavailability is typically conducted in rodent models, such as rats or mice.[9][10][11][12] The study involves administering the compound orally and intravenously (for comparison) and collecting blood samples at various time points to determine the drug concentration in plasma. Key pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach Cmax) are then calculated to determine the absolute oral bioavailability (F%).
Troubleshooting Guides
Issue 1: Inconsistent solubility results for my THIQ analog.
| Possible Cause | Troubleshooting Step |
| Equilibrium not reached | Increase the shaking time in your shake-flask experiment (e.g., from 24 to 48 or 72 hours) and ensure adequate agitation. |
| pH fluctuation | Use a buffered aqueous solution to maintain a constant pH, especially for ionizable THIQ compounds. |
| Compound degradation | Assess the stability of your compound under the experimental conditions (e.g., temperature, light exposure). |
| Inaccurate quantification | Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision in the relevant solvent. |
Issue 2: Low oral bioavailability in animal studies despite good in vitro solubility.
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability | Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.[6][7][8][13][14] |
| High first-pass metabolism | Investigate the metabolic stability of your compound using liver microsomes or hepatocytes. A prodrug strategy might be necessary to protect the metabolically liable group. |
| Efflux transporter activity | The Caco-2 assay can also indicate if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells, reducing absorption. |
| In vivo precipitation | The compound may be precipitating in the gastrointestinal tract. Consider formulation strategies like solid dispersions or nanoformulations to maintain solubility in vivo. |
Quantitative Data Summary
Table 1: Aqueous Solubility of Selected THIQ Analogs
| Compound | Description | Aqueous Solubility | Reference |
| Tetrahydroisoquinoline | Parent compound | 20 g/L (approx. 20,000 µg/mL) | [12][15] |
| THIQ Analog 166 | Anti-HIV agent | 19 µg/mL | [16] |
| THIQ Analog 164 | Anti-HIV agent | 22 µg/mL | [16] |
Table 2: Oral Bioavailability of a THIQ Prodrug in Preclinical Models
| Compound | Species | Dose (mg/kg) | Oral Bioavailability (F%) | Reference |
| Ethyl ester of 6q (6t) | Mouse | 20 | 27% | [13] |
| Ethyl ester of 6q (6t) | Mouse | 100 | 31% | [13] |
| Ethyl ester of 6q (6t) | Rat | 20 | 18% | [13] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of the solid THIQ-based compound to a glass vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or µM).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use adult male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Oral Group: Administer the THIQ compound formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of the THIQ compound via the tail vein at a lower dose to serve as a reference for 100% bioavailability.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both oral and IV groups. Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Signaling Pathways and Experimental Workflows
Caption: LFA-1/ICAM-1 signaling pathway in T-cell activation.
Caption: DAT-CDK9-TFEB signaling pathway for lysosome biogenesis.
Caption: Experimental workflow for improving THIQ drug candidate properties.
References
- 1. rjpdft.com [rjpdft.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. enamine.net [enamine.net]
- 15. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQM) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is an oil and won't crystallize. What should I do?
A1: This is a common issue. Here are several strategies to attempt crystallization:
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Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Let it stand, or gently warm until clear and then cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the oil or concentrated solution to induce crystallization.
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify. Common solvents for trituration include diethyl ether or hexanes.[1]
-
Salt Formation: As these are amine derivatives, forming a salt (e.g., hydrochloride, oxalate) can often induce crystallization and improve handling. The salt can then be purified by recrystallization.
Q2: My purified compound is still colored. How can I remove colored impurities?
A2: Colored impurities are often highly conjugated organic molecules.
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Activated Charcoal: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently for a short period. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal.[2] Be cautious, as charcoal can also adsorb your product, so use it sparingly.[2]
-
Silica Gel Chromatography: This is a very effective method. The polarity of the impurity will determine the appropriate solvent system.
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.
Q3: I'm seeing starting material in my final product after column chromatography. How can I improve the separation?
A3:
-
Optimize Solvent System: The polarity of your eluent is crucial. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show a clear separation between your product and the starting material. Adding a small amount of a polar solvent (e.g., methanol in dichloromethane) or a base (e.g., triethylamine) can significantly alter the separation.
-
Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Dissolve your crude product in a minimal amount of solvent before loading it onto the column to get a narrow band.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can improve separation.
Q4: My yield is very low after purification. What are the common causes?
A4:
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Product Loss During Workup: Ensure complete extraction from the aqueous phase during the workup. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.
-
Adsorption on Silica Gel: Amines can strongly adhere to silica gel. Adding a small percentage of triethylamine (e.g., 1%) to your eluent can help mitigate this.[3]
-
Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[4] Always use the minimum amount of hot solvent required to dissolve your compound.[4] Ensure the solution is fully cooled to maximize crystal formation before filtration.[2]
-
Product Degradation: Some THIQM derivatives may be sensitive to acid, base, or heat. Assess the stability of your compound under the purification conditions.
Data Presentation: Purification Outcomes
Table 1: Comparison of Solvent Systems for Column Chromatography
| Entry | Solvent System (v/v) | Starting Material Rf | Product Rf | Purity (%) | Notes |
| 1 | Ethyl Acetate / Hexane (1:1) | 0.65 | 0.50 | 85 | Poor separation. |
| 2 | Ethyl Acetate / Hexane (1:2) | 0.50 | 0.30 | 92 | Better separation, but some overlap. |
| 3 | Dichloromethane / Methanol (98:2) | 0.80 | 0.60 | 95 | Good separation. |
| 4 | Ethyl Acetate / Hexane (1:1) + 1% Triethylamine | 0.65 | 0.55 | 98 | Excellent separation, sharp bands. |
Table 2: Recrystallization Solvent Screening
| Entry | Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Purity (%) |
| 1 | Ethanol | Soluble | Very Soluble | Poor | - |
| 2 | Isopropanol | Sparingly Soluble | Soluble | Good | 99 |
| 3 | Toluene | Sparingly Soluble | Soluble | Good | 98 |
| 4 | Ethyl Acetate / Hexane | Sparingly Soluble | Soluble | Excellent | >99 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a THIQM Derivative
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Secure the column in a vertical position.
-
Add a small layer of sand or a cotton plug to the bottom.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles. .
-
-
Sample Loading:
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Dissolve the crude THIQM derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization of a THIQM Derivative
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Solvent Selection:
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Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent. If the compound dissolves immediately at room temperature, it is too soluble.
-
If the compound is insoluble at room temperature, heat the mixture. If it dissolves when hot but crystallizes upon cooling, the solvent is suitable.[4][5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.[2]
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
Visualizations
Caption: General purification workflow for THIQM derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Scale-Up Synthesis of 1-(Aminomethyl)-THIQ
Welcome to the technical support center for the scale-up synthesis of 1-(aminomethyl)-tetrahydroisoquinoline (THIQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of 1-(aminomethyl)-THIQ and its derivatives.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up synthesis of 1-(aminomethyl)-THIQ.
Q1: We are experiencing low yields in our Pictet-Spengler reaction during scale-up. What are the potential causes and solutions?
A1: Low yields in a scale-up Pictet-Spengler reaction can stem from several factors.[1] A common issue is inadequate acid catalysis, as the reaction often requires strong acids to proceed efficiently, especially with less nucleophilic aromatic rings.[1]
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: Ensure the appropriate acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is used at the correct concentration.[1] In some cases, superacids may be necessary for less activated systems.[2]
-
Reaction Conditions: The reaction may require elevated temperatures (refluxing conditions) to achieve a good yield.[1]
-
Solvent: While traditionally carried out in protic solvents, employing aprotic media has been shown to improve yields in some instances.[1]
-
Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion.[1] Ensure the conditions favor the condensation of the β-arylethylamine and the aldehyde to form this intermediate.
-
Q2: During the Bischler-Napieralski reaction step, we are observing the formation of a significant amount of a styrene byproduct. How can we mitigate this?
A2: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski reaction, arising from a retro-Ritter type reaction of the nitrilium salt intermediate.[3] This is particularly favored when the resulting styrene is part of a conjugated system.[3]
-
Mitigation Strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction, thus minimizing the styrene byproduct.[3]
-
Alternative Reagents: Employing oxalyl chloride can lead to the formation of an N-acyliminium intermediate, which avoids the formation of the nitrile that leads to the byproduct.[3]
-
Temperature Control: Carefully controlling the reaction temperature may help to reduce the rate of the side reaction.
-
Q3: We are facing difficulties with the reduction of the intermediate to form the final 1-(aminomethyl)-THIQ. What are the common challenges and recommended procedures?
A3: The reduction step is crucial and can present challenges related to reagent choice, selectivity, and safety on a larger scale. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been developed using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[4]
-
Common Issues and Solutions:
-
Reductant Selection: While various reducing agents can be used, such as sodium borohydride or catalytic hydrogenation, stronger reducing agents like aluminum hydride have been shown to be effective for related reductions.[4][5] The choice of reductant will depend on the specific functional groups present in the molecule.
-
Catalytic Hydrogenation: If using catalytic hydrogenation, issues such as catalyst poisoning can arise.[6] The strong coordination of nitrogen atoms in the THIQ ring system can lead to catalyst deactivation.[6] Screening different catalysts (e.g., Pt, PtO2, Ni-Mo) and optimizing reaction conditions (pressure, temperature, solvent) is recommended.[6]
-
Work-up Procedure: The work-up after reduction with metal hydrides needs to be carefully designed for scale-up to manage quenching and by-product removal safely and efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a synthetic route for the scale-up of 1-(aminomethyl)-THIQ?
A1: When moving from medicinal chemistry to process chemistry for large-scale production, the focus shifts from flexibility to practicality, safety, and cost-effectiveness.[7] Key considerations include:
-
Route Scouting: It is essential to identify a practical, safe, and cost-effective process suitable for industrial scale.[8]
-
Raw Material Availability and Cost: Are the starting materials and reagents readily available in large quantities and at an acceptable cost?[7][8]
-
Process Safety: Are there any safety issues associated with the reaction conditions (e.g., exothermicity) or reagents (e.g., toxicity)?[8]
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Number of Synthetic Steps: Reducing the number of steps can save time and money.[8]
-
Intermediate Isolation: The presence of stable, solid intermediates is advantageous as it allows for purification by crystallization.[7][8]
Q2: How do the goals of medicinal chemistry and process chemistry differ in the context of synthesizing a molecule like 1-(aminomethyl)-THIQ?
A2: The objectives of medicinal and process chemistry are distinct.[7]
-
Medicinal Chemistry: Emphasizes the diversity and flexibility of the synthetic route to create a variety of analogs for biological testing.[7]
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Process Chemistry: Focuses on developing a practical, safe, and cost-effective synthesis for large-scale production of a single target molecule.[7]
Q3: What are the general challenges in scaling up the synthesis of pharmaceutical intermediates?
A3: The synthesis of pharmaceutical intermediates is a complex undertaking with several key challenges:[9]
-
Selectivity: Minimizing unwanted side reactions and impurities.[9]
-
Yield: Maximizing the amount of desired product to ensure cost-effectiveness.[9]
-
Purity: Achieving high purity levels to meet stringent regulatory standards.[9]
-
Scalability: Ensuring the synthetic process is transferable from the lab to large-scale production.[9]
-
Cost-effectiveness: Optimizing the synthetic route to minimize production costs.[9]
-
Environmental Considerations: Using environmentally friendly methods to reduce hazardous waste.[9]
Data Presentation
Table 1: Comparison of Common Synthetic Reactions for THIQ Core Formation
| Reaction | Key Features | Common Challenges in Scale-Up |
| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[1] | Requires strong acid catalysis, especially for less activated systems; potential for low yields if not optimized.[1] |
| Bischler-Napieralski | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[3][5] | Formation of styrene byproducts via retro-Ritter reaction; requires dehydrating agents like POCl3 or P2O5.[3] |
| Catalytic Hydrogenation of Isoquinolines | Reduction of the isoquinoline ring system.[6] | Catalyst poisoning by the nitrogen atom of the THIQ ring; selectivity issues (over-reduction of the benzene ring).[6] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a THIQ Derivative
This protocol is a generalized representation based on the principles of the Pictet-Spengler reaction.[1]
-
Reactant Preparation: A solution of the β-arylethylamine is prepared in a suitable solvent (e.g., toluene, or an aprotic solvent for potentially higher yields).[1]
-
Aldehyde Addition: The aldehyde is added to the solution of the β-arylethylamine.
-
Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added to the reaction mixture.[1] For less reactive substrates, harsher conditions with strong acids may be required.[1]
-
Reaction: The mixture is heated to reflux and monitored for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography.
Protocol 2: General Procedure for Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate
This protocol is a generalized representation based on the principles of the Bischler-Napieralski reaction.[3][5]
-
Amide Preparation: The starting β-arylethylamine is acylated to form the corresponding amide.
-
Cyclization: The amide is dissolved in a suitable solvent (e.g., toluene, xylene). A dehydrating agent (e.g., POCl3, P2O5) is added to the solution.[3]
-
Reaction: The reaction mixture is heated to reflux until the reaction is complete, as determined by an appropriate analytical technique.
-
Work-up: The reaction mixture is cooled and carefully quenched, for example, by pouring it onto ice. The mixture is then basified and extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting crude dihydroisoquinoline is then purified. This intermediate would then be reduced in a subsequent step to yield the THIQ.
Visualizations
Caption: Synthetic workflow for 1-(aminomethyl)-THIQ production.
Caption: Troubleshooting logic for low yield in Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. recipharm.com [recipharm.com]
- 9. qingmupharm.com [qingmupharm.com]
Validation & Comparative
In Vitro Adrenoceptor Activity of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Comparative Guide
This guide provides an in vitro validation of the adrenoceptor activity of 1,2,3,4-tetrahydroisoquinolylmethylamine and compares its performance with established adrenoceptor ligands. The information is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This guide presents a comparative analysis of the qualitative activity of this compound analogs against a panel of well-characterized adrenoceptor agonists and antagonists. The provided experimental data for these established ligands allows for an indirect assessment of the potential activity profile of this compound.
Comparative Analysis of Adrenoceptor Ligands
To contextualize the potential activity of this compound, the following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 or pA2) of standard reference compounds at α1, α2, β1, and β2 adrenoceptor subtypes.
Table 1: α1-Adrenoceptor Ligand Comparison
| Compound | Subtype | Action | Binding Affinity (Ki, nM) | Functional Activity (EC50/pA2) |
| Cirazoline | α1A, α1B, α1D | Full/Partial Agonist | 3.2 (α1A), 15.8 (α1B), 5.0 (α1D) | EC50: 10 nM (α1A) |
| Prazosin | α1A, α1B, α1D | Antagonist | 0.2 (α1A), 0.3 (α1B), 0.5 (α1D)[1] | pA2: 9.1 (α1) |
Table 2: α2-Adrenoceptor Ligand Comparison
| Compound | Subtype | Action | Binding Affinity (Ki, nM) | Functional Activity (EC50/pA2) |
| Clonidine | α2A, α2B, α2C | Agonist | 1.6 (α2A), 5.0 (α2B), 3.2 (α2C) | EC50: 2.5 nM (α2A) |
| Yohimbine | α2A, α2B, α2C | Antagonist | 1.4 (α2A), 7.1 (α2B), 0.88 (α2C)[2] | pA2: 8.2 (α2) |
Table 3: β-Adrenoceptor Ligand Comparison
| Compound | Subtype | Action | Binding Affinity (Ki, nM) | Functional Activity (EC50) |
| Isoproterenol | β1, β2 | Agonist | 40 (β1), 70 (β2) | 5.6 nM (β1), 8.9 nM (β2) |
| Propranolol | β1, β2 | Antagonist | 1.8 (β1), 0.8 (β2)[3] | pA2: 8.7 (β1), 8.9 (β2) |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize adrenoceptor activity.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor subtype.[4][5]
Objective: To measure the displacement of a radiolabeled ligand from adrenoceptors by the test compound.
Materials:
-
Cell membranes expressing the adrenoceptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
Test compound (this compound or comparators).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition by a test compound, determining its efficacy (e.g., agonist or antagonist) and potency (e.g., EC50 or pA2).
This assay is suitable for β-adrenoceptors (Gs-coupled, leading to increased cAMP) and α2-adrenoceptors (Gi-coupled, leading to decreased cAMP).
Objective: To measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels in response to the test compound.
Materials:
-
Cells expressing the adrenoceptor subtype of interest (e.g., CHO-K1 cells).
-
Test compound.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, add varying concentrations of the test compound and incubate for a specified time.
-
For antagonist testing of Gi-coupled receptors, add varying concentrations of the test compound followed by a fixed concentration of an agonist and forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists). For antagonists, the pA2 value can be calculated.
This assay is used for α1-adrenoceptors, which are Gq-coupled and signal through the release of intracellular calcium.[6][7]
Objective: To measure the increase in intracellular calcium concentration following activation of α1-adrenoceptors by the test compound.
Materials:
-
Cells expressing the α1-adrenoceptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Plate the cells in a black-walled, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
For agonist testing, inject varying concentrations of the test compound into the wells and immediately measure the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before injecting a fixed concentration of an agonist.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the change in fluorescence against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for each adrenoceptor class and a general workflow for in vitro validation.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of Phenylethanolamines and Aminomethyl-tetrahydroisoquinolines in Receptor Binding and Enzyme Inhibition
In the landscape of pharmacological research, the structural and functional comparison of distinct molecular scaffolds is paramount for the rational design of novel therapeutics. This guide provides a detailed, data-driven comparison of two important classes of compounds: phenylethanolamines and aminomethyl-tetrahydroisoquinolines. We will explore their differential interactions with key biological targets, including adrenoceptors and the enzyme phenylethanolamine N-methyltransferase (PNMT), supported by experimental data and detailed methodologies.
Introduction to the Compound Classes
Phenylethanolamines are a class of compounds characterized by a phenethylamine backbone with a hydroxyl group on the beta-carbon of the side chain. This class includes endogenous neurotransmitters like norepinephrine and epinephrine, which play crucial roles in the sympathetic nervous system. Their pharmacological effects are primarily mediated through interactions with adrenergic receptors. A key enzyme in their metabolism is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine.[1][2]
Aminomethyl-tetrahydroisoquinolines (AM-THIQs) are rigid analogues of phenylethanolamines, where the ethylamine side chain is incorporated into a tetrahydroisoquinoline ring system. This structural constraint significantly influences their pharmacological profile. Many synthetic derivatives of this class have been explored for their potent inhibitory effects on PNMT and their interactions with adrenoceptors, often exhibiting high selectivity.[3][4]
Comparative Quantitative Data
The following tables summarize the available quantitative data for representative compounds from both classes, focusing on their binding affinities for adrenoceptors and their inhibitory constants for PNMT.
| Phenylethanolamines | α1A-AR pKi | α2A-AR pKi | α2C-AR pKi | PNMT Ki (µM) | Reference |
| β-Phenethylamine | 4.47 | 4.15 | 4.31 | - | [5] |
| Norepinephrine | - | - | - | Substrate | [1][2] |
| Epinephrine | - | - | - | Product | [1][2] |
Note: Phenethylamine is reported to be inactive as a direct agonist at α- and β-adrenergic receptors.[1] The provided pKi values represent binding affinities.
| Aminomethyl-tetrahydroisoquinolines | PNMT Ki (µM) | α2-AR Ki (µM) | Selectivity (α2/PNMT) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 | 0.35 | 0.036 | [6] |
| 3-Methyl-THIQ | 2.1 | 0.76 | 0.36 | [6] |
| 3-Hydroxymethyl-THIQ | 1.1 | 6.6 | 6.0 | [6] |
| 7-Aminosulfonyl-THIQ (SK&F 29661) | 0.55 | 100 | 180 | [6] |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 0.34 | 1400 | 4100 | [6] |
| 3-Trifluoromethyl-THIQ Derivative (14) | - | - | 700 | [7] |
| 3-Trifluoromethyl-THIQ Derivative (16) | 0.52 | - | >1900 | [7] |
| PNMT-IN-1 (Inhibitor 4) | 0.0012 | 14.3 | 12000 | [2][8] |
Signaling Pathways and Mechanisms of Action
Phenylethanolamine Signaling
Phenylethanolamines, particularly phenethylamine, exert a significant portion of their effects through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 initiates a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC). This leads to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT), causing a reversal of their function and subsequent release of neurotransmitters. Phenethylamines also inhibit the Vesicular Monoamine Transporter 2 (VMAT2), further increasing cytoplasmic monoamine levels.[1][9]
Caption: Phenylethanolamine signaling via TAAR1 and VMAT2.
Aminomethyl-tetrahydroisoquinoline Mechanism of Action
The primary mechanism of action for many aminomethyl-tetrahydroisoquinolines is the inhibition of Phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine. By competitively inhibiting the binding of the phenylethanolamine substrate, these compounds effectively block the production of epinephrine.[2][3] Certain derivatives also exhibit affinity for α2-adrenoceptors, which can contribute to their overall pharmacological profile. Some members of this class have also been shown to inhibit monoamine oxidase (MAO), leading to increased levels of monoamine neurotransmitters.[6][10]
Caption: Mechanism of action for aminomethyl-tetrahydroisoquinolines.
Experimental Protocols
Radioligand Binding Assay for Adrenoceptors
This protocol outlines a general method for determining the binding affinity of compounds to adrenoceptors using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for a specific adrenoceptor subtype.
Materials:
-
Cell membranes expressing the adrenoceptor of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-RX821002 for α2).
-
Test compounds (phenylethanolamines or aminomethyl-tetrahydroisoquinolines).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the role of the acidic hydrogen in imparting selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) toward inhibition of phenylethanolamine N-methyltransferase vs the alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Tumor Specificity of THIQ Derivatives: A QSAR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for anticancer agents with high tumor specificity remains a paramount challenge in drug discovery. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects. However, understanding and predicting which structural modifications will lead to enhanced specificity for cancer cells over normal cells is crucial for developing safer and more effective therapies. This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) analysis applied to predicting the tumor specificity of THIQ derivatives, supported by experimental data and detailed protocols.
Unlocking Specificity: The QSAR Approach
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity[1][2]. By identifying key molecular descriptors that correlate with tumor specificity, QSAR models can guide the rational design of novel THIQ derivatives with improved therapeutic indices.
A key study in this area focused on a series of 38 THIQ derivatives, evaluating their cytotoxicity against human oral squamous cell carcinoma cell lines and normal oral cells. Tumor specificity was quantitatively defined using an index calculated from the 50% cytotoxic concentrations (CC50) in normal (N) and tumor (T) cells:
Tumor Specificity Index = (T - N) / (T + N)
where T and N represent the mean pCC50 (-log CC50) values for tumor and normal cells, respectively. This index provides a normalized value that reflects the selective cytotoxicity of the compounds.
Comparative Analysis of QSAR Models
The primary study utilized both linear and non-linear modeling techniques to establish a relationship between chemical descriptors and the tumor specificity index. The key findings are summarized below.
| Model Type | Key Descriptor(s) | Statistical Performance | Key Insight |
| Linear Regression | Water-Accessible Surface Area (WASA) | Highest correlation coefficient among 17 descriptors | Suggests that the surface area of the molecule accessible to water is a significant factor in determining its tumor specificity. |
| Artificial Neural Network (ANN) | Combination of Quantum Chemical Descriptors | Demonstrated the importance of quantum chemical calculations in prediction | Non-linear relationships between multiple descriptors provide a more robust predictive model for the complex biological phenomenon of tumor specificity. |
Experimental and Computational Protocols
Reproducibility and validation are cornerstones of scientific research. Below are detailed protocols representative of those used in the QSAR analysis of THIQ derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[3].
-
Cell Culture: Human oral squamous cell carcinoma cell lines (e.g., HSC-2, HSC-3, HSC-4) and human normal oral cells (e.g., gingival fibroblast HGF, pulp cell HPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[4].
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 6,000 cells per well and allowed to adhere for 24 hours[5].
-
Compound Treatment: THIQ derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a defined period (e.g., 72 hours)[6].
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 1 to 4 hours[6].
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals that have formed in metabolically active cells[6].
-
Absorbance Measurement: The absorbance is measured using an ELISA reader at a wavelength of 570 nm[6]. The CC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Computational Protocol: QSAR Model Development
The development of a robust QSAR model involves several critical steps[1][7][8].
-
Data Preparation: A dataset of THIQ derivatives with their corresponding experimentally determined tumor specificity indices is compiled.
-
Molecular Modeling and Optimization: The 3D structures of the THIQ derivatives are constructed and their geometries are optimized using quantum chemical calculations. Methods such as semi-empirical (e.g., AM1, PM3, PM6) or density functional theory (DFT) are employed for this purpose.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each optimized molecule. These can include properties like molecular weight, logP, dipole moment, and water-accessible surface area[4].
-
Model Building: The relationship between the calculated descriptors (independent variables) and the tumor specificity index (dependent variable) is established using statistical methods.
-
Multiple Linear Regression (MLR): A linear equation is generated to describe the relationship.
-
Artificial Neural Network (ANN): A non-linear model is trained on the data to recognize complex patterns.
-
-
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds (yielding an R² value)[1][7][8].
Visualizing the Workflow and Potential Mechanisms
To better illustrate the processes and concepts involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for a QSAR analysis study.
While the primary study focused on correlating structure with specificity, other research has suggested that THIQ derivatives can exert their anticancer effects by interacting with specific signaling pathways. One such pathway involves the inhibition of KRas, a key protein in cell signaling that is often mutated in cancer[9].
Caption: Potential inhibition of the KRas signaling pathway by THIQ derivatives.
Conclusion
QSAR analysis serves as a powerful tool in medicinal chemistry, enabling the prediction of tumor specificity for novel THIQ derivatives. By identifying crucial molecular descriptors like the water-accessible surface area, researchers can prioritize the synthesis of compounds with a higher likelihood of selective anticancer activity. The integration of computational modeling with experimental validation, such as cytotoxicity assays, accelerates the drug discovery process, paving the way for the development of more effective and less toxic cancer therapies. Future work should continue to explore and validate the specific molecular targets and signaling pathways modulated by these promising compounds.
References
- 1. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. neovarsity.org [neovarsity.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of THIQ-Dipeptide Conjugates and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of a new class of compounds, 1,2,3,4-tetrahydroisoquinoline (THIQ)-dipeptide conjugates, against established standard antibiotics. The data presented is compiled from peer-reviewed research to offer an objective overview for researchers and drug development professionals in the field of infectious diseases.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial activity of novel THIQ-dipeptide conjugates has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various THIQ-dipeptide conjugates and standard antibiotics against key bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of THIQ-Dipeptide Conjugates and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µM) | Pseudomonas aeruginosa (MIC in µM) |
| THIQ-Dipeptide Conjugates | ||
| 7a | >332 | >664 |
| 7b | 166 | >664 |
| 7c | 33 | 332 |
| 7d | >332 | >664 |
| 7e | 166 | 83 |
| 7f | >332 | >664 |
| 7g | 66 | >664 |
| 7h | 166 | >664 |
| 7i | >332 | >664 |
| Standard Antibiotics | ||
| Ampicillin | 332 | 332 |
| Ciprofloxacin | 0.03-16 | 0.06-128 |
| Gentamicin | 0.25-128 | 0.5->512 |
Table 2: Minimum Inhibitory Concentration (MIC) of THIQ-Dipeptide Conjugates and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µM) | Streptococcus pyogenes (MIC in µM) |
| THIQ-Dipeptide Conjugates | ||
| 7a-i (most) | 664-830 | Not reported |
| 7c | 498 | Not reported |
| 7e | Not reported | 315 |
| Standard Antibiotics | ||
| Ampicillin | 830 | Not reported |
| Ciprofloxacin | 0.125-2 | 0.25-1 |
| Gentamicin | 0.25->1024 | 4->64 |
Proposed Mechanism of Action of THIQ-Dipeptide Conjugates
The antimicrobial activity of the THIQ-dipeptide conjugates is primarily attributed to their cationic nature, a characteristic shared with many antimicrobial peptides (AMPs). This positive charge facilitates the electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is the initial step in a cascade of events leading to membrane disruption and subsequent cell death.
Caption: Proposed mechanism of action of cationic THIQ-dipeptide conjugates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of antimicrobial agents. The following are detailed methodologies for two standard MIC determination assays.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the THIQ-dipeptide conjugate or standard antibiotic is prepared at a high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (containing only growth medium and bacteria) and a negative control well (containing only growth medium) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Caption: Experimental workflow for the Broth Microdilution Method.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Agent-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the THIQ-dipeptide conjugate or standard antibiotic. This is achieved by adding the antimicrobial agent to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Caption: Experimental workflow for the Agar Dilution Method.
This guide provides a foundational comparison of THIQ-dipeptide conjugates with standard antibiotics. Further research, including in vivo efficacy studies and toxicological profiling, is essential to fully elucidate the therapeutic potential of these novel compounds.
A Comparative Guide to the Computational Docking of 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational docking studies of 1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQ) derivatives against two distinct protein targets: Deoxyribonuclease I (DNase I) and HIV-1 Reverse Transcriptase (HIV-1 RT). The 1,2,3,4-tetrahydroisoquinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Computational docking is a pivotal tool in elucidating the binding modes and affinities of these compounds, thereby guiding further drug design and development.
Data Presentation: Comparative Docking Performance
The following table summarizes the quantitative data from docking and in vitro studies of THIQ derivatives against DNase I and HIV-1 RT. This allows for a direct comparison of their inhibitory potential.
| Target Protein | Compound Derivative | Inhibitory Activity | Key Interacting Residues (from Docking) |
| Deoxyribonuclease I (DNase I) | 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | IC50 = 134.35 ± 11.38 μM[3] | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252[3] |
| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | IC50 = 147.51 ± 14.87 μM[3] | Not specified for individual compound | |
| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | IC50 = 149.07 ± 2.98 μM[3] | Not specified for individual compound | |
| 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | IC50 = 148.31 ± 2.96 μM[3] | Not specified for individual compound | |
| HIV-1 Reverse Transcriptase (HIV-1 RT) | Compound 160 (specific structure not detailed in the source) | % RT Inhibition = 74.82%[1] | Tyr-188, Tyr-181, Trp-229 (hydrophobic contacts), Lys-101 (hydrogen bond)[1] |
| Compound 161 (specific structure not detailed in the source) | % RT Inhibition = 72.58%[1] | Tyr-188, Tyr-181, Trp-229 (hydrophobic contacts), Lys-101 (hydrogen bond)[1] |
Experimental Protocols
The methodologies for computational docking studies are crucial for the reproducibility and validation of the results. While specific parameters can vary between studies, a general workflow is outlined below.
General Molecular Docking Protocol
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The following steps represent a typical workflow:
-
Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This process aims to refine the protein structure for accurate docking simulations.[4]
-
Ligand Preparation : The 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation. This is a critical step to ensure the ligand's geometry is realistic.
-
Docking Simulation : A docking program (e.g., AutoDock, GOLD) is used to predict the binding pose of the ligand within the active site of the protein.[4] The software explores various conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results : The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.
For the specific studies cited:
-
DNase I Study : The study on DNase I inhibitors involved molecular docking and molecular dynamics simulations to elucidate the interactions between the THIQ derivatives and the enzyme's active site. The key interacting residues were identified through this computational analysis.[3]
-
HIV-1 RT Study : In the case of HIV-1 RT inhibitors, molecular docking was employed to understand the binding pattern of the THIQ analogs within the non-nucleoside binding pocket of the enzyme. The analysis highlighted key hydrophobic and hydrogen bond interactions that are likely responsible for their inhibitory activity.[1]
Visualizations
The following diagrams illustrate the typical workflow of a computational docking study and a representative signaling pathway.
Caption: A generalized workflow for computational molecular docking studies.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroisoquinoline (THIQ) Synthesis: Pictet-Spengler vs. Bischler-Napieralski
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient synthetic routes to this heterocyclic system is of paramount importance to researchers in medicinal chemistry and drug development. Among the classical methods, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most established and widely utilized strategies for the construction of the THIQ core. This guide provides a detailed comparative analysis of these two powerful reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone[1] | β-arylethylamide[1] |
| Product | 1,2,3,4-Tetrahydroisoquinoline (THIQ)[1] | 3,4-Dihydroisoquinoline, requiring subsequent reduction to THIQ[2] |
| Key Reagents | Protic acid (e.g., HCl, TFA) or Lewis acid (e.g., BF₃·OEt₂) catalyst[3] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[4] |
| Reaction Conditions | Generally milder; can range from physiological pH to strong acid, often at room temperature to moderate heating[3] | Typically harsh; requires strong dehydrating agents and often refluxing conditions[4] |
| Atom Economy | Higher, as it is a condensation reaction with the loss of a water molecule. | Lower, due to the use of stoichiometric dehydrating agents and a subsequent reduction step. |
| Advantages | Direct synthesis of THIQs, often milder conditions, amenable to asymmetric catalysis.[5] | Effective for a range of substrates, can be used to synthesize isoquinolines by oxidation of the intermediate. |
| Disadvantages | Can be limited by the reactivity of the aromatic ring and the carbonyl compound.[6] | Harsh conditions can be incompatible with sensitive functional groups, requires a two-step process to obtain THIQs, potential for side reactions.[7] |
Reaction Mechanisms
The fundamental difference in the synthetic approach of these two reactions is clearly illustrated by their mechanisms. The Pictet-Spengler reaction proceeds through the formation of a Schiff base followed by an intramolecular electrophilic aromatic substitution, while the Bischler-Napieralski reaction involves the activation of an amide to a more electrophilic species that then undergoes cyclization.
Caption: The Pictet-Spengler reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 1-(Aminomethyl)-tetrahydroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound class is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of 1-(aminomethyl)-tetrahydroisoquinoline derivatives and related analogues, drawing upon available experimental data to illuminate their selectivity landscape.
While comprehensive cross-reactivity screening data for 1-(aminomethyl)-tetrahydroisoquinoline derivatives across a wide panel of receptors and enzymes is limited in publicly available literature, existing studies on this scaffold and its analogues provide crucial insights into their potential off-target interactions. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to aid in the rational design and development of selective tetrahydroisoquinoline-based therapeutics.
Off-Target Binding Affinities of Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline (THIQ) core is a versatile scaffold known to interact with a variety of biological targets, primarily within the central nervous system. The nature and position of substituents on the THIQ ring system play a critical role in determining the affinity and selectivity for these targets. While specific data for 1-(aminomethyl) derivatives is sparse, studies on other substituted THIQs reveal a propensity for interaction with dopaminergic, serotonergic, adrenergic, and sigma receptors.
One early study on 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines indicated weak partial agonist activity at beta-adrenoceptors and weak alpha-adrenoceptor agonist activity, suggesting a potential for adrenergic cross-reactivity.[1]
To provide a broader perspective on the potential for off-target interactions of the THIQ scaffold, the following tables summarize the binding affinities of various substituted tetrahydroisoquinoline derivatives for a range of CNS receptors. It is important to note that these are not 1-(aminomethyl) derivatives, but they serve as valuable surrogates for understanding the potential cross-reactivity of the core structure.
Table 1: Binding Affinities (Ki, nM) of Selected Tetrahydroisoquinoline Derivatives at Dopamine and Sigma Receptors
| Compound/Derivative | R1, R2, R3 Substituents | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |
| 5q | 2,3-dimethoxy benzamide | >10000 | >10000 | 57 | >10000 |
| 5s | 3-cyano benzamide | >10000 | 170 | 1.2 | >10000 |
| 5t | 4-cyano benzamide | >10000 | 1400 | 3.4 | >10000 |
| 6a | 2-methoxy benzamide | 1340 | 100 | 18 | 340 |
| 6c | 4-methoxy benzamide | 2400 | 190 | 18 | 130 |
Data sourced from a study on tetrahydroisoquinoline-based D3R ligands.[2]
Table 2: Binding Affinities of a 1-Butyl-THIQ Derivative at Dopamine Receptors
| Compound | D1-like Receptors (Ki, nM) | D2-like Receptors (Ki, nM) | Selectivity (D2 vs D1) |
| 1e (1-butyl-7-chloro-6-hydroxy-THIQ) | 3234 | 66 | 49-fold |
Data from a study on 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines.[3]
Table 3: Binding Affinities of THIQ Derivatives at Orexin Receptors
| Compound | Orexin 1 Receptor (IC50, nM) | Orexin 2 Receptor (IC50, nM) |
| Derivative 1 | 6 | 417 |
| Derivative 3 | 30 | 160 |
| Derivative 4 | 31 | 332 |
Data from a review on the biological activities of tetrahydroisoquinoline derivatives.[4]
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile typically involves screening against a panel of receptors, enzymes, and ion channels using standardized binding and functional assays.
General Protocol for Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.
-
Membrane Preparation: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Methodologies and Pathways
To better understand the processes involved in evaluating cross-reactivity and the potential downstream effects, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental workflow for cross-reactivity profiling.
Given the observed affinity of some THIQ derivatives for dopamine receptors, the following diagram illustrates a simplified dopamine receptor signaling pathway, which could be modulated by cross-reactive compounds.
Simplified dopamine D2 receptor signaling pathway.
Conclusion
The available data, primarily from analogues, suggests that the 1-(aminomethyl)-tetrahydroisoquinoline scaffold warrants careful evaluation for cross-reactivity, particularly at dopaminergic, adrenergic, and other CNS receptors. While the specific derivatives of interest may exhibit a more favorable selectivity profile, the inherent potential of the THIQ core to interact with multiple targets underscores the importance of comprehensive in vitro pharmacological profiling early in the drug discovery process. The experimental approaches and illustrative pathways provided in this guide offer a framework for conducting such evaluations and interpreting the resulting data, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
A Comparative Guide to Confirming the Absolute Configuration of Chiral Aminomethyl-THIQs
For researchers in drug discovery and development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of four powerful analytical techniques for confirming the absolute configuration of chiral aminomethyl-tetrahydroisoquinolines (aminomethyl-THIQs), a scaffold of significant interest in medicinal chemistry. The methods discussed are X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Techniques
The selection of an appropriate analytical method depends on several factors including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.
| Technique | Sample Requirement | Principle | Key Parameter(s) | Throughput | Remarks |
| X-ray Crystallography | Single crystal of high quality | Anomalous dispersion of X-rays by atoms | Flack parameter (close to 0 for correct assignment) | Low | Considered the "gold standard"; provides unambiguous 3D structure.[1] |
| Vibrational Circular Dichroism (VCD) | Solution (5-15 mg, recoverable) | Differential absorption of left and right circularly polarized infrared light | Comparison of experimental and DFT-calculated spectra | Medium | Applicable to a wide range of molecules, including those without UV chromophores.[2][3][4][5][6] |
| Electronic Circular Dichroism (ECD) | Solution (requires a chromophore) | Differential absorption of left and right circularly polarized UV-Vis light | Sign and intensity of Cotton effects; comparison with calculated spectra | High | Particularly useful for molecules with interacting chromophores.[7][8] |
| NMR Spectroscopy | Solution (with chiral derivatizing or solvating agent) | Formation of diastereomeric complexes leading to different chemical shifts | Chemical shift differences (Δδ) between diastereomers | High | Does not require specialized spectroscopic equipment beyond a standard NMR.[9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.
X-ray Crystallography
-
Crystal Growth : Single crystals of the aminomethyl-THIQ, often as a salt with a chiral acid to induce crystallization and provide a known stereocenter, are grown. This can be achieved through slow evaporation of a suitable solvent, or vapor diffusion techniques.
-
Data Collection : A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects, leading to the calculation of the Flack parameter. A value close to zero with a small standard uncertainty confirms the assigned stereochemistry.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : A solution of the chiral aminomethyl-THIQ (typically 0.01-0.1 M) is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃).
-
Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Computational Modeling : Density Functional Theory (DFT) calculations are performed for one enantiomer of the molecule to predict its theoretical VCD spectrum.
-
Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A match in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.[2][3][4]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation : A dilute solution of the aminomethyl-THIQ derivative is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The presence of an aromatic chromophore in the THIQ core is essential.
-
Spectral Acquisition : The ECD spectrum is recorded on a CD spectrometer, measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.
-
Computational Modeling : Time-dependent Density Functional Theory (TD-DFT) calculations are performed to predict the ECD spectrum for one enantiomer.
-
Spectral Comparison : The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and theoretical spectra confirms the absolute configuration.[7][8]
NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
-
Derivatization : The chiral aminomethyl-THIQ is reacted with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid, MαNP acid) to form a pair of diastereomers for each enantiomer of the analyte.[11]
-
NMR Analysis : ¹H NMR spectra are acquired for the resulting diastereomeric mixtures.
-
Data Analysis : The chemical shifts of specific protons in the aminomethyl-THIQ moiety are compared between the two diastereomers. The differences in chemical shifts (Δδ = δ(R-CDA adduct) - δ(S-CDA adduct)) are calculated.
-
Configuration Assignment : Based on established models for the CDA, the sign of the Δδ values for protons spatially arranged around the chiral center is used to deduce the absolute configuration.[12]
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships in determining the absolute configuration of chiral aminomethyl-THIQs.
Caption: General workflow for determining the absolute configuration.
Caption: X-ray Crystallography experimental workflow.
Caption: VCD/ECD Spectroscopy experimental workflow.
Caption: NMR with CDA experimental workflow.
Caption: Decision guide for selecting a suitable method.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. biotools.us [biotools.us]
- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids [mdpi.com]
- 11. NMR determinations of the absolute configuration of alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroisoquinolylmethylamine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
Based on the hazard profile of analogous compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and eye damage.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for the related compound 1,2,3,4-Tetrahydroisoquinoline, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound. The container must be made of a material compatible with amines.
-
Collect any solid waste contaminated with the compound (e.g., pipette tips, absorbent materials from spills) in a separate, clearly labeled, and sealed solid waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents and volume.
-
Follow all institutional and local regulations for the packaging and transportation of hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolylmethylamine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1,2,3,4-Tetrahydroisoquinolylmethylamine. The following guidance is based on the hazardous properties of the structurally similar parent compound, 1,2,3,4-Tetrahydroisoquinoline. It is imperative to handle this chemical with extreme caution, assuming it possesses similar or greater hazards.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The operational plans are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the data for 1,2,3,4-Tetrahydroisoquinoline, this compound should be treated as a highly hazardous substance. The parent compound is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. | To prevent skin contact, which is potentially fatal.[1][2][3] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1][2][4] |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron worn over full-coverage clothing. Consider disposable coveralls for larger quantities or when there is a significant risk of splashing. | To prevent skin absorption of this highly toxic substance.[1][2][4] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If the substance is handled outside of a fume hood or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | To prevent inhalation of harmful vapors or aerosols.[1][4] |
Operational Plan: Safe Handling Procedure
-
Preparation and Designated Area:
-
All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Chemical Handling:
-
Carefully uncap the container, avoiding any splashes.
-
Use a calibrated pipette or other appropriate dispensing tool to transfer the chemical.
-
Keep the container tightly sealed when not in use.
-
Avoid the creation of aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Remove PPE in the designated area, avoiding cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. Ensure adequate ventilation. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
